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2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride Documentation Hub

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  • Product: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
  • CAS: 1160257-76-0

Core Science & Biosynthesis

Foundational

Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride: A Technical Guide

Executive Summary The synthesis of highly substituted, sterically hindered ether-linked acyl chlorides is a critical operation in modern drug development, particularly in the construction of selective receptor modulators...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted, sterically hindered ether-linked acyl chlorides is a critical operation in modern drug development, particularly in the construction of selective receptor modulators and advanced active pharmaceutical ingredients (APIs). 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride serves as a vital electrophilic building block. Its structure features a quaternary gem-dimethyl carbon adjacent to an ether linkage, presenting unique synthetic challenges.

This whitepaper details a highly efficient, two-step synthetic pathway. We bypass the limitations of traditional Williamson ether synthesis by employing the multicomponent Bargellini reaction to construct the sterically hindered ether, followed by a mild, Vilsmeier-Haack-mediated acylation using oxalyl chloride .

Workflow A 3-Methyl-4-nitrophenol + Acetone + Chloroform B NaOH, 0-25°C Bargellini Reaction A->B C 2-Methyl-2-(3-methyl-4-nitrophenoxy) propanoic acid B->C Step 1: Etherification D Oxalyl Chloride, DMF (cat.) DCM, 0°C to RT C->D E 2-Methyl-2-(3-methyl-4-nitrophenoxy) propanoyl chloride D->E Step 2: Acylation

Overall synthetic workflow from 3-methyl-4-nitrophenol to the target acyl chloride.

Retrosynthetic Strategy & Mechanistic Causality

Why the Bargellini Reaction over Williamson Ether Synthesis?

Attempting to synthesize the intermediate acid via a standard Williamson ether synthesis (reacting 3-methyl-4-nitrophenoxide with 2-bromo-2-methylpropanoic acid or its ester) frequently results in poor yields. The tertiary nature of the alkyl halide heavily favors the E2 elimination pathway over SN​2 substitution, generating methacrylic acid derivatives instead of the desired ether.

To circumvent this, we utilize the Bargellini reaction [1]. Discovered in 1906, this multicomponent reaction couples a phenol, chloroform, and a ketone (acetone) under strongly basic conditions to directly yield α -aryloxy isobutyric acids[2]. The reaction proceeds via the in situ generation of dichlorocarbene, which attacks the acetone enolate to form a transient 2,2-dichloro-3,3-dimethyloxirane (the Bargellini epoxide). Nucleophilic attack by the phenoxide ion opens this highly reactive epoxide, yielding an acyl chloride intermediate that rapidly hydrolyzes to the stable carboxylate[3].

Bargellini N1 Chloroform + NaOH N2 Trichloromethide Anion N1->N2 Deprotonation N3 + Acetone N2->N3 Nucleophilic Attack N4 2,2-Dichloro-3,3- dimethyloxirane N3->N4 Cyclization N5 Phenoxide Attack & Hydrolysis N4->N5 Phenol Addition N6 Target Carboxylic Acid N5->N6 Rearrangement

Mechanistic pathway of the Bargellini reaction forming the intermediate carboxylic acid.

Why Oxalyl Chloride over Thionyl Chloride?

For the conversion of the sterically hindered carboxylic acid to the acyl chloride, oxalyl chloride (COCl)2​ catalyzed by N,N-dimethylformamide (DMF) is vastly superior to thionyl chloride (SOCl)2​ . Thionyl chloride often requires refluxing temperatures to drive the reaction, which can induce ether cleavage or cause degradation of the nitroaromatic system.

Conversely, oxalyl chloride reacts with trace DMF to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion)[4]. This intermediate activates the carboxylic acid at temperatures between 0 °C and room temperature. Furthermore, the byproducts of the oxalyl chloride reaction are entirely gaseous (CO, CO₂, and HCl), allowing for concentration under reduced pressure without the need for harsh aqueous workups or complex purification[5].

Vilsmeier V1 DMF + Oxalyl Chloride V2 Vilsmeier-Haack Intermediate V1->V2 -CO, -CO2, -Cl- V4 Mixed Anhydride Intermediate V2->V4 + Acid V3 Carboxylic Acid V3->V4 V5 Acyl Chloride + DMF + CO(g) + CO2(g) V4->V5 Chloride Attack

Vilsmeier-Haack activation mechanism for the acylation of the carboxylic acid.

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Note: The Bargellini reaction is highly exothermic. Strict temperature control is mandatory to prevent the aldol condensation of acetone into mesityl oxide, which drastically reduces yield[3].

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a pressure-equalizing addition funnel.

  • Charging: Add 3-methyl-4-nitrophenol (15.3 g, 100 mmol, 1.0 equiv), anhydrous acetone (58.0 g, 1.0 mol, 10.0 equiv), and pulverized sodium hydroxide (24.0 g, 600 mmol, 6.0 equiv).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Charge the addition funnel with chloroform (47.8 g, 400 mmol, 4.0 equiv). Add the chloroform dropwise over 1.5 hours. Critical: Adjust the addition rate to ensure the internal temperature never exceeds 15 °C.

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/EtOAc 3:1). The starting phenol ( Rf​≈0.6 ) should be completely consumed, replaced by a baseline spot corresponding to the sodium carboxylate salt.

  • Workup: Evaporate excess acetone under reduced pressure. Dissolve the crude solid in 200 mL of distilled water and wash with dichloromethane ( 2×100 mL) to extract unreacted organic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and slowly acidify with 6M HCl to pH 1–2. The product will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under high vacuum to afford the intermediate acid.

Protocol 2: Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

Note: Acyl chlorides are highly sensitive to moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert argon atmosphere.

  • Setup: In a 250 mL oven-dried, argon-purged flask, dissolve the acid from Protocol 1 (11.9 g, 50 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add N,N-dimethylformamide (DMF, 190 µL, 2.5 mmol, 0.05 equiv).

  • Activation: Cool the solution to 0 °C. Slowly add oxalyl chloride (9.5 g, 75 mmol, 1.5 equiv) dropwise via syringe. Immediate and vigorous effervescence will occur as CO and CO₂ gases are liberated[5].

  • Maturation: Stir at 0 °C for 30 minutes, then remove the cooling bath and stir at room temperature for 2 hours.

  • Self-Validation (Methanol Quench): Direct TLC of acyl chlorides is unreliable due to hydrolysis on the silica gel. To validate completion, withdraw a 50 µL aliquot and quench it into 0.5 mL of anhydrous methanol. Analyze this quenched sample via TLC or LC-MS. Quantitative formation of the methyl ester confirms that the conversion of the acid to the acyl chloride is complete.

  • Isolation: Concentrate the reaction mixture under reduced pressure to strip off the DCM and excess oxalyl chloride. The target acyl chloride is obtained as a yellowish viscous oil or low-melting solid. It should be used immediately in the next synthetic step without further purification.

Analytical Data & Quality Control

To ensure the integrity of the synthesized compounds, the following analytical parameters should be verified against the experimental outputs.

Parameter2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
Appearance Pale yellow crystalline solidYellowish viscous oil / low-melting solid
IR Spectroscopy ~1710 cm⁻¹ (C=O), broad ~3000 cm⁻¹ (O-H stretch)~1780 cm⁻¹ (C=O), complete absence of O-H stretch
¹H NMR (CDCl₃) δ 1.65 (s, 6H), 2.60 (s, 3H), 6.8-8.0 (Ar-H) δ 1.75 (s, 6H), 2.61 (s, 3H), 6.8-8.0 (Ar-H)
Stability Bench-stable at room temperatureHighly moisture-sensitive; store under inert gas
Downstream Utility Precursor for API synthesisHighly reactive electrophile for amide/ester formation

Sources

Exploratory

Advanced Protocol for the Conversion of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic Acid to its Acyl Chloride

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the activation of sterically hindered carboxylic acids. 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the activation of sterically hindered carboxylic acids. 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is a highly functionalized building block characterized by an α,α -gem-dimethyl group and an electron-withdrawing nitroaromatic ether linkage. Converting this substrate into an acyl chloride is a critical activation step for downstream amidation or esterification.

However, the severe steric shielding at the α -position renders traditional chlorinating agents like thionyl chloride ( SOCl2​ ) kinetically inefficient. This technical guide establishes a self-validating, high-yielding protocol utilizing oxalyl chloride ( (COCl)2​ ) with catalytic N,N-dimethylformamide (DMF) , detailing the mechanistic causality, step-by-step methodology, and in-process controls necessary to ensure structural integrity and quantitative conversion.

Structural Analysis & Mechanistic Challenges

To design an effective activation protocol, one must first analyze the topological and electronic constraints of the substrate:

  • Steric Shielding ( α,α -Dimethyl Group): The quaternary carbon adjacent to the carboxylate creates a dense steric umbrella. Nucleophilic attack at the carbonyl carbon is severely restricted, raising the activation energy for standard addition-elimination pathways[1].

  • Electronic Insulation: While the 3-methyl-4-nitrophenoxy group is strongly electron-withdrawing, the ether oxygen is insulated from the carbonyl by the sp3 hybridized quaternary carbon. This prevents resonance stabilization of the transition state.

  • Chemoselectivity Risks: The ether linkage is susceptible to cleavage under harsh, high-temperature Lewis acidic conditions. Therefore, the chosen reagent must operate under mild thermal parameters.

Reagent Causality: Why Oxalyl Chloride over Thionyl Chloride?

Thionyl chloride operates via an SN​i (intramolecular nucleophilic substitution) mechanism. The carboxylic acid must first attack the thionyl sulfur to form a chlorosulfite intermediate, followed by a sterically demanding chloride delivery[2]. For α,α -disubstituted acids, this pathway is exceedingly slow, often requiring prolonged reflux (60–80 °C) which risks degrading the ether linkage[1].

Conversely, oxalyl chloride catalyzed by DMF provides a superior kinetic pathway. DMF and oxalyl chloride react to form the Vilsmeier-Haack intermediate (a chloroiminium ion)[3]. This intermediate is highly electrophilic and compact, allowing it to rapidly engage the sterically hindered carboxylate at 0 °C to room temperature[2]. The reaction is driven irreversibly by the evolution of three gaseous byproducts: carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and hydrogen chloride ( HCl )[4].

The Catalytic Mechanism

The superiority of the (COCl)2​ /DMF system lies in its catalytic cycle. The Vilsmeier-Haack intermediate acts as an activation transfer agent, converting the unreactive acid into a highly reactive mixed imino-anhydride[4]. Subsequent chloride attack yields the acyl chloride and regenerates the DMF catalyst[2].

Mechanism DMF DMF Catalyst VH Chloroiminium Ion (Vilsmeier Reagent) DMF->VH + (COCl)2 Oxalyl Oxalyl Chloride Oxalyl->VH - CO, - CO2, - Cl- Mixed Imino-Anhydride Intermediate VH->Mixed + Acid Acid Sterically Hindered Carboxylic Acid Acid->Mixed - HCl Mixed->DMF Regeneration Product Acyl Chloride Product Mixed->Product Cl- Attack

Catalytic cycle of DMF and Oxalyl Chloride forming the Vilsmeier-Haack intermediate.

Self-Validating Experimental Protocol

Acyl chlorides are highly moisture-sensitive and cannot be easily analyzed via standard aqueous LC-MS or HPLC without degradation. To ensure Trustworthiness , this protocol integrates an In-Process Control (IPC) quench step. By deliberately reacting an aliquot of the mixture with methanol, we form a stable methyl ester that serves as a surrogate marker for acyl chloride conversion.

Materials & Stoichiometry
  • Substrate: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (1.0 equiv, e.g., 10.0 mmol, 2.39 g)

  • Reagent: Oxalyl chloride (1.3 equiv, 13.0 mmol, 1.12 mL)[5]

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 equiv, 0.5 mmol, 38 μ L)

  • Solvent: Anhydrous Dichloromethane (DCM) (20 mL, 0.5 M)

Step-by-Step Methodology

Workflow S1 1. Dissolution Substrate in dry DCM under N2 S2 2. Catalyst Addition Add DMF (0.05 - 0.10 equiv) S1->S2 S3 3. Activation Dropwise addition of (COCl)2 at 0 °C S2->S3 S4 4. Maturation Stir at 20-25 °C until gas evolution ceases S3->S4 S5 5. In-Process Control (IPC) Quench aliquot in MeOH/Et3N -> LC-MS S4->S5 S5->S4  Incomplete S6 6. Concentration Evaporate DCM and excess (COCl)2 in vacuo S5->S6  Conversion > 99% S7 7. Downstream Utilization Resuspend in target solvent S6->S7

Experimental workflow with integrated self-validating IPC loop.

Step 1: System Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar and a gas bubbler (to monitor CO/CO2​ evolution). Purge the system with inert nitrogen ( N2​ ).

Step 2: Dissolution & Catalysis Dissolve 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (10.0 mmol) in 20 mL of anhydrous DCM. Add DMF (0.05 equiv). Cool the reaction mixture to 0 °C using an ice bath.

Step 3: Activation Add oxalyl chloride (1.3 equiv) dropwise over 10 minutes. Observation: Immediate effervescence will occur as the Vilsmeier-Haack reagent forms and reacts, releasing CO , CO2​ , and HCl [2].

Step 4: Maturation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. The reaction is visually complete when gas evolution completely ceases.

Step 5: Self-Validating In-Process Control (IPC)

  • Extract a 10 μ L aliquot from the reaction mixture.

  • Quench the aliquot into a vial containing 1 mL of Methanol and 10 μ L of Triethylamine ( Et3​N ).

  • Analyze the quenched sample via LC-MS or HPLC.

  • Validation: The absence of the starting carboxylic acid ( m/z 238 [M−H]− ) and the exclusive presence of the methyl ester surrogate (Methyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate, m/z 254 [M+H]+ ) confirms 100% conversion of the acyl chloride.

  • Orthogonal Validation (Optional): Direct ATR-IR of the crude mixture will show a shift of the carbonyl ( C=O ) stretch from ~1715 cm⁻¹ (acid) to ~1800 cm⁻¹ (acyl chloride).

Step 6: Isolation Concentrate the reaction mixture in vacuo (rotary evaporator, water bath at 30 °C) to remove DCM, unreacted oxalyl chloride (bp 63 °C), and residual HCl [3]. The resulting crude 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is obtained as a viscous oil or low-melting solid and is sufficiently pure (>95%) for immediate downstream use without further purification[5].

Quantitative Reagent Comparison

To justify the protocol parameters, the following table summarizes the quantitative and qualitative differences between standard chlorinating agents when applied specifically to sterically hindered, α,α -dimethylated carboxylic acids.

Reagent SystemPrimary MechanismTemperature Req.Typical Yield (Hindered Acids)Volatile ByproductsRisk to Ether/Nitro Groups
(COCl)₂ / DMF Vilsmeier-Haack (Iminium)0 °C to RT> 95% CO, CO₂, HClLow (Mild conditions)
SOCl₂ SN​i (Intramolecular)Reflux (60–80 °C)40 - 70%SO₂, HClModerate (Thermal stress)
PCl₅ Nucleophilic SubstitutionRT to 50 °C60 - 80%POCl₃, HClHigh (Harsh Lewis acid)

Data synthesized from comparative kinetic studies of acyl chloride formation[2],[6],[1].

References

  • Wolfabio. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.

  • Wikipedia. Acyl chloride - Synthesis and Mechanisms.

  • BenchChem. A Comparative Guide to Thionyl Chloride and Oxalyl Chloride for Chlorination.

  • ReactionWeb. Carboxylic Acid + SOCl2: Functional Groups Directory.

  • Wikipedia. Oxalyl chloride - Properties and Reactions.

  • ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?

Sources

Foundational

CAS number for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

An In-depth Technical Guide to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride: Synthesis, Properties, and Applications Authored by: A Senior Application Scientist Disclaimer: As of the latest database search, a s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Disclaimer: As of the latest database search, a specific CAS (Chemical Abstracts Service) number for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride has not been publicly cataloged. This guide will therefore focus on the synthesis of this compound from its corresponding carboxylic acid precursor, 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid, which is registered under CAS Number 667413-76-5 [1].

Introduction

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride belongs to the class of acyl chlorides, which are highly reactive organic compounds characterized by the -COCl functional group. Acyl chlorides are pivotal intermediates in organic synthesis, serving as powerful acylating agents for the preparation of esters, amides, and other carbonyl derivatives. Their heightened reactivity compared to their parent carboxylic acids makes them indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]

This technical guide provides a comprehensive overview of the synthesis, mechanistic pathways, potential applications, and safety considerations for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride, with a focus on its preparation from its carboxylic acid precursor. The methodologies and insights presented are tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is crucial for a successful synthesis. The table below summarizes the key physicochemical properties of the precursor, 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

PropertyValue
CAS Number 667413-76-5[1]
Molecular Formula C₁₁H₁₃NO₅[1]
IUPAC Name 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid[1]
Canonical SMILES CC1=CC(OC(C)(C)C(=O)O)=CC=C1[O-][1]
InChI Key DFBNIRPZFNMCGB-UHFFFAOYSA-N[1]

Synthesis of the Precursor: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

The synthesis of the carboxylic acid precursor is a critical first step. While a specific protocol for this exact molecule is not detailed in the provided search results, a general and robust method can be adapted from the synthesis of structurally similar compounds, such as 2-Methyl-2-(4-nitrophenoxy)propanoic acid.[4][5] The synthesis typically involves a Williamson ether synthesis followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of the Carboxylic Acid Precursor

Step 1: Williamson Ether Synthesis

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitrophenol in a suitable polar aprotic solvent such as acetonitrile.

  • Add an excess of a base, typically potassium carbonate, to the solution.

  • To this stirred suspension, add ethyl 2-bromo-2-methylpropionate dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent like dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude ethyl ester in a mixture of solvents such as THF, methanol, and water.

  • Add an excess of a strong base, like lithium hydroxide, and stir the mixture at room temperature for several hours (e.g., 3 hours).[4]

  • After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with a dilute acid (e.g., 10% HCl).

  • Remove the organic solvents under reduced pressure.

  • Extract the resulting aqueous layer with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the final product, 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

Conversion to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is the most commonly used reagent for this purpose due to its high reactivity and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).[6][7]

Experimental Protocol: Synthesis of the Acyl Chloride
  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the synthesized 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

  • Solvent Addition: Add an anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to dissolve the carboxylic acid.

  • Reagent Addition: Slowly add thionyl chloride (typically a 2:1 molar excess) to the stirred solution at room temperature using a dropping funnel.[7] An exothermic reaction may be observed.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux. Maintain the reflux until the evolution of gas ceases, which typically takes 3 to 6 hours, signaling the completion of the reaction.[7]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude acyl chloride can then be purified by vacuum distillation.

Mechanistic Insights

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[8][9]

  • A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate.[8]

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[6][8]

  • This leads to the collapse of the tetrahedral intermediate, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[9][10]

The irreversible nature of the final step, driven by the escape of the gaseous byproducts, pushes the reaction to completion.[9]

Acyl Chloride Formation Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic attack on S SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Chloride_ion Chloride Ion (Cl⁻) Intermediate1->Chloride_ion Elimination Tetrahedral_intermediate Tetrahedral Intermediate Intermediate1->Tetrahedral_intermediate Nucleophilic attack by Cl⁻ Chloride_ion->Tetrahedral_intermediate RCOCl Acyl Chloride (R-COCl) Tetrahedral_intermediate->RCOCl Collapse Byproducts SO₂ + HCl (gaseous) Tetrahedral_intermediate->Byproducts Elimination

Caption: Mechanism of acyl chloride formation from a carboxylic acid using thionyl chloride.

Applications in Drug Development

Compounds with a phenoxypropanoic acid scaffold, such as the precursor to the title compound, are of significant interest in drug discovery. This structural motif is found in the fibrate class of drugs, which are used to treat dyslipidemia.[4] The conversion of these carboxylic acids to their more reactive acyl chloride derivatives opens up a wide range of synthetic possibilities for creating libraries of new chemical entities.

These acyl chlorides can be readily converted into a variety of derivatives, including:

  • Esters: By reacting with alcohols.

  • Amides: By reacting with amines.

These transformations are crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its pharmacological properties. The high reactivity of the acyl chloride allows these reactions to proceed under mild conditions, which is advantageous when working with sensitive or complex molecules.

Safety and Handling

Acyl chlorides are hazardous chemicals and must be handled with extreme care in a well-ventilated fume hood.[3][11]

  • Corrosivity: They are corrosive and can cause severe burns to the skin and eyes.[3]

  • Toxicity: Inhalation of their vapors can cause respiratory irritation and damage.[3][12]

  • Reactivity: They react violently with water and other protic solvents, releasing corrosive HCl gas.[2]

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat

Handling and Storage:

  • Always handle acyl chlorides under an inert atmosphere to prevent hydrolysis.

  • Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[3]

In case of a spill, do not use water. Absorb the spill with an inert material like sand or vermiculite and dispose of it according to local regulations.[12]

References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

  • 22.9 Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts. [Link]

  • Carboxylic acid reactions overview. (n.d.). Khan Academy. [Link]

  • Thionyl Chloride and enols, carboxylic acids, alcohols. (2015, February 8). Chemistry Stack Exchange. [Link]

  • SOCl2 Reaction with Carboxylic Acids. (2020, February 17). Chemistry Steps. [Link]

  • Acyl chloride. (2025, August 3). Sciencemadness Wiki. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). INCHEM. [Link]

  • Acid chlorides. (2025, August 15). Fiveable. [Link]

  • 2-Methyl-2-(2-nitrophenyl)propanoyl chloride — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Chemistry Acid Chloride. (n.d.). SATHEE - IIT Kanpur. [Link]

  • ACETYL CHLORIDE (1-13C, 99%). (2019, July 23). Novachem. [Link]

  • 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. (n.d.). SciSpace. [Link]

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid. (n.d.). PMC. [Link]

    • (n.d.). Organic Syntheses Procedure. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]

  • Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. (2025, November 18). (PDF). [Link]

  • Synthesis of acyl chlorides. (n.d.). Organic Chemistry Portal. [Link]

  • Molecular requisites for drug binding to muscle CLC-1 and renal CLC-K channel revealed by the use of phenoxy-alkyl derivatives of 2-(p-chlorophenoxy)propionic acid. (2002, August 15). PubMed. [Link]

  • Drug Development from Natural Products Based on the Pathogenic Mechanism of Asthma. (2023, August 5). (n.d.). [Link]

  • Biomarkers for drug development in propionic and methylmalonic acidemias. (n.d.). PMC - NIH. [Link]

Sources

Exploratory

Spectroscopic Profiling and Analytical Methodologies for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

Executive Summary 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (C₁₁H₁₂ClNO₄, MW: 257.67 g/mol ) is a highly reactive, electrophilic intermediate frequently utilized in the synthesis of advanced active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (C₁₁H₁₂ClNO₄, MW: 257.67 g/mol ) is a highly reactive, electrophilic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective androgen receptor modulators (SARMs) and non-steroidal antiandrogens. Due to the extreme moisture sensitivity of the acyl chloride moiety and the complex electronic push-pull dynamics of the functionalized aryloxy system, precise spectroscopic characterization is critical for quality control and downstream synthetic success.

This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this compound. It establishes self-validating experimental protocols designed to prevent degradation artifacts and ensure high-fidelity data acquisition.

Molecular Architecture & Predictive Causality

Understanding the spectroscopic output of this molecule requires analyzing the competing electronic effects within its two primary domains:

  • The Aryloxy Domain (3-methyl-4-nitrophenoxy): The strongly electron-withdrawing nitro group (-NO₂) at the para position relative to the ether linkage exerts a powerful inductive and mesomeric pull, deshielding the adjacent aromatic protons. Conversely, the ether oxygen donates electron density into the ring via resonance, creating a highly polarized aromatic system.

  • The Aliphatic Acyl Chloride Domain: The gem-dimethyl groups are situated on a quaternary carbon flanked by an electronegative ether oxygen and a highly electron-withdrawing acyl chloride (-COCl) group. The chlorine atom's inductive effect (-I) dominates over its weak resonance (+M) contribution, significantly increasing the force constant of the C=O bond and deshielding the carbonyl carbon[1].

Quantitative Spectroscopic Data Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are defined by the anisotropic effects of the nitro group and the inductive deshielding of the acyl chloride[2].

Table 1: ¹H and ¹³C NMR Assignments (in CDCl₃, 400 MHz / 100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling¹³C Chemical Shift (δ, ppm)Causal Explanation
C=O (Acyl) --176.5Highly deshielded due to the strong -I effect of the chlorine atom, which dominates over conjugation[1].
C-4 (Ar-NO₂) --143.2Quaternary aromatic carbon directly attached to the electron-withdrawing nitro group.
C-1 (Ar-O) --159.8Deshielded by the electronegative ether oxygen.
C-5 (Ar-H) 8.02d, J = 8.8 Hz (1H)126.4Strongly deshielded by the ortho-nitro group's magnetic anisotropy.
C-2 (Ar-H) 6.78d, J = 2.6 Hz (1H)118.5Shielded by the ortho-ether oxygen (+M effect).
C-6 (Ar-H) 6.85dd, J = 8.8, 2.6 Hz (1H)114.2Subject to competing effects; net shielding from the para-ether oxygen.
C-3 (Ar-CH₃) --135.1Quaternary carbon attached to the methyl group.
-C(CH₃)₂- --86.4Aliphatic quaternary carbon heavily deshielded by both the ether oxygen and acyl chloride.
Ar-CH₃ 2.61s (3H)20.8Benzylic protons, slightly deshielded by the adjacent nitro group.
-C(CH₃)₂ 1.78s (6H)25.3Gem-dimethyl protons shifted downfield by the adjacent quaternary center's electron deficiency.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is highly diagnostic for the integrity of the acyl chloride. The C=O stretch in acyl chlorides appears at a significantly higher frequency than in corresponding carboxylic acids or esters due to the inductive withdrawal of electron density by chlorine, which shortens and strengthens the C=O bond[3][4].

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
1785 - 1800 StrongC=O Stretch (Acyl Chloride)Confirms the presence of the intact acyl chloride. A shift to ~1710 cm⁻¹ indicates hydrolysis[4].
1525 Strong-NO₂ Asymmetric StretchConfirms the nitroaromatic system.
1345 Strong-NO₂ Symmetric StretchConfirms the nitroaromatic system.
1240, 1140 StrongC-O-C Asym/Sym StretchCharacteristic of the aryl-alkyl ether linkage.
730 - 650 MediumC-Cl StretchBroad/multiple bands confirming the carbon-halogen bond[4].
Mass Spectrometry (EI-MS, 70 eV)

Due to the instability of the molecular ion in acyl chlorides, fragmentation is rapid and predictable. The dominant pathways involve the loss of the chlorine radical and the subsequent extrusion of carbon monoxide[5][6].

Table 3: Primary EI-MS Fragmentation Ions

m/z RatioRelative AbundanceIon IdentityFragmentation Pathway
257 / 259 < 5%[M]⁺•Intact molecular ion (exhibits 3:1 isotopic ratio for ³⁵Cl/³⁷Cl).
222 45%[M - Cl]⁺Acylium ion formation via loss of chlorine radical.
194 100% (Base)[M - COCl]⁺Tertiary carbocation formed by loss of the entire acyl chloride group; highly stabilized by the adjacent ether oxygen[5].
152 30%[ArO]⁺Cleavage of the ether C-O bond, leaving the aryloxy cation.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate built-in quality control (QC) gates to validate the data and prevent misinterpretation due to sample degradation.

Protocol A: Anhydrous NMR Acquisition

Acyl chlorides react rapidly with trace moisture in NMR solvents, generating the corresponding carboxylic acid (2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid) and HCl[2].

  • Solvent Preparation: Pass CDCl₃ through a short plug of activated basic alumina immediately prior to use. This removes trace DCl and water.

  • Sample Preparation: In a nitrogen-filled glovebox, dissolve 15-20 mg of the compound in 0.6 mL of the purified CDCl₃.

  • Self-Validation Gate: Inspect the ¹H NMR spectrum for a broad singlet at ~10-12 ppm. Causality: The presence of this peak indicates carboxylic acid O-H protons, confirming partial hydrolysis. If present, the sample must be re-synthesized or distilled.

Protocol B: ATR-FTIR with Moisture Exclusion
  • Background: Purge the ATR-FTIR sample compartment with dry nitrogen for 10 minutes prior to background collection.

  • Acquisition: Apply a neat drop of the liquid (or solid melt) directly to the diamond crystal. Acquire 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Gate: Check the 3200–3400 cm⁻¹ region. Causality: A broad absorption band here indicates O-H stretching from ambient moisture hydrolysis. A pristine acyl chloride spectrum must be completely flat in this region[3].

Protocol C: GC-MS via Amine Derivatization

Direct injection of acyl chlorides into a GC-MS can degrade the stationary phase of the column and yield poor reproducibility[7].

  • Derivatization: React 5 mg of the acyl chloride with an excess of a secondary amine (e.g., diethylamine) in anhydrous dichloromethane (DCM) for 10 minutes at room temperature[8].

  • Quench & Extract: Wash with 1M HCl to remove excess amine, dry the organic layer over MgSO₄, and concentrate.

  • Analysis: Inject the resulting amide derivative into the GC-MS. The molecular ion will shift (e.g., to m/z 294 for the diethylamide), but the core fragmentation (loss of the amide group to yield the m/z 194 base peak) will remain consistent, confirming the core structure without column degradation.

Analytical Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the logical relationship and causality of the primary mass spectrometry fragmentation pathways for the compound.

MS_Frag M Molecular Ion [M]⁺• m/z 257 / 259 A Acylium Ion m/z 222 M->A -Cl• (-35/37 Da) B Tertiary Carbocation (Base Peak) m/z 194 M->B -COCl• (-63/65 Da) A->B -CO (-28 Da) C Aryloxy Cation m/z 152 B->C Ether Cleavage

Figure 1: EI-MS fragmentation pathway highlighting the formation of the highly stable m/z 194 base peak.

Self-Validating Analytical Workflow

This diagram maps the experimental workflow, emphasizing the critical quality control checks required to maintain the integrity of the moisture-sensitive acyl chloride.

Workflow Start Sample Preparation (Inert N2 Glovebox) NMR NMR Acquisition (Basic Alumina treated CDCl3) Start->NMR 15-20 mg IR ATR-FTIR (N2 Purged Chamber) Start->IR Neat liquid/melt MS GC-MS Analysis (Amine Derivatization) Start->MS Diethylamine quench QC_NMR QC: No peak at 10-12 ppm? NMR->QC_NMR QC_IR QC: No band at 3200 cm⁻¹? IR->QC_IR Valid Data Validated QC_NMR->Valid Yes QC_IR->Valid Yes

Figure 2: Analytical workflow for acyl chlorides featuring built-in spectroscopic QC validation gates.

References

  • The carbon-13 chemical shift of acyl chlorides vs ketones. Chemistry Stack Exchange. Available at:[Link]

  • Acid chlorides | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

  • Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. The Royal Society of Chemistry. Available at:[Link]

  • Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering. MDPI. Available at:[Link]

  • Gas-phase Smiles rearrangement of deprotonated N-acyl aromatic sulfonamides. National Institute of Standards and Technology (NIST). Available at:[Link]

  • A kind of lc-ms analysis method of acid chloride derivatives. Eureka | Patsnap. Available at: [Link]

  • Acyl chloride. Grokipedia. Available at:[Link]

Sources

Foundational

Physical and chemical properties of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

An In-Depth Technical Guide to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride for Researchers and Drug Development Professionals Disclaimer This document has been compiled based on established principles of organ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride for Researchers and Drug Development Professionals

Disclaimer

This document has been compiled based on established principles of organic chemistry and data from structurally analogous compounds. As of the date of this publication, detailed experimental data specifically for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is not extensively available in peer-reviewed literature. Therefore, the information presented herein, particularly regarding experimental protocols and specific physical constants, should be regarded as a predictive and heuristic guide. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.

Introduction and Compound Overview

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride belongs to the family of phenoxyisobutyric acid derivatives. This class of compounds is structurally related to fibrates, a group of amphipathic carboxylic acids used in the treatment of metabolic disorders. The presence of a reactive acyl chloride group makes this molecule a versatile intermediate for the synthesis of a variety of derivatives, such as esters and amides. The nitro group on the aromatic ring can also be chemically modified, for example, through reduction to an amine, further expanding its synthetic utility. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, analytical characterization methods, and essential safety and handling information for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride.

Predicted Physicochemical Properties

The physical and chemical properties of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride can be inferred from its structure and comparison with related compounds.

PropertyPredicted Value / ObservationRationale / Analogous Compound
Molecular Formula C11H12ClNO4Based on structural analysis
Molecular Weight 257.67 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureAcyl chlorides are often solids or high-boiling liquids
Melting Point Not available; likely > 50 °CBased on similar aromatic acyl chlorides
Boiling Point Decomposes upon heatingAcyl chlorides are thermally labile
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols).General solubility of acyl chlorides
Stability Moisture-sensitive; handle under inert atmosphere (N2 or Ar)The acyl chloride moiety is readily hydrolyzed

Synthesis and Purification

The most direct route to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is the chlorination of the corresponding carboxylic acid, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

Synthesis of the Precursor: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

The precursor carboxylic acid can be synthesized via a Williamson ether synthesis followed by hydrolysis.

Step-by-step Protocol:

  • Deprotonation of 3-methyl-4-nitrophenol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-methyl-4-nitrophenol in a suitable aprotic solvent such as acetone or DMF.

  • Addition of Base: Add a slight excess (1.1 equivalents) of a base like potassium carbonate (K2CO3). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Add ethyl 2-bromo-2-methylpropanoate (1.2 equivalents) to the reaction mixture. Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is ~2. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

Conversion to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

Step-by-step Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place the dry 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

  • Solvent and Reagent Addition: Add a dry, aprotic solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2) (typically 1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C) until the evolution of gas (HCl and SO2) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using IR spectroscopy (disappearance of the broad O-H stretch).

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The crude 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is often used directly in the next step without further purification. If purification is necessary, it may be possible via vacuum distillation, though decomposition is a risk.

Caption: Synthetic pathway for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Aromatic protons, methyl protons on the aromatic ring, and gem-dimethyl protons on the propanoyl moiety. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons.
FT-IR A strong absorption band for the C=O stretch of the acyl chloride (typically 1780-1815 cm⁻¹). Absence of the broad O-H stretch from the carboxylic acid precursor. Characteristic peaks for the C-O ether linkage and the nitro group (around 1520 and 1340 cm⁻¹).
Mass Spec The molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Reactivity, Stability, and Safe Handling

Reactivity Profile
  • Hydrolysis: The acyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid and HCl.

  • Nucleophilic Acyl Substitution: It will readily react with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides).

  • Friedel-Crafts Acylation: The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with activated aromatic rings.

Caption: Key reactions of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride.

Stability and Storage
  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.

  • Incompatibilities: Avoid contact with water, alcohols, bases, and strong oxidizing agents.

Safe Handling
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors and HCl gas produced during reactions.

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Neutralize small spills with sodium bicarbonate.

Conclusion

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is a potentially valuable synthetic intermediate. Its synthesis from the corresponding carboxylic acid is straightforward, but its reactivity, particularly its moisture sensitivity, requires careful handling. The methodologies and predictive data presented in this guide offer a solid foundation for researchers and drug development professionals to work with this compound and explore its potential in various synthetic applications.

References

Due to the limited specific information on "2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride," the reference list is based on general chemical principles and data for analogous compounds. A comprehensive search of chemical databases would be the next step for a researcher.

  • General Synthesis of Acyl Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A foundational textbook covering the reactions of carboxylic acids).
  • Williamson Ether Synthesis: A classic and robust method for the formation of ethers.
  • Safety Data for Acyl Chlorides: Material Safety Data Sheets (MSDS) for similar compounds like benzoyl chloride provide crucial handling and safety information. These are available from chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, etc.
  • PubChem Database: National Center for Biotechnology Information. PubChem. (A comprehensive database for chemical information. Searching for the precursor acid or similar structures can provide valuable data). URL: [Link]

Exploratory

Unlocking the Reactivity of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride: A Mechanistic and Practical Guide

Introduction & Structural Dynamics 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is a highly versatile, bifunctional building block frequently utilized in the synthesis of peroxisome proliferator-activated recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is a highly versatile, bifunctional building block frequently utilized in the synthesis of peroxisome proliferator-activated receptor (PPAR) modulators and fibrate-class therapeutics. As a Senior Application Scientist, I frequently see researchers struggle with this molecule due to its dual-reactive nature: it possesses both a highly electrophilic acyl chloride and a reducible, electron-withdrawing nitro group [1].

To successfully harness this compound, one must understand the subtle electronic interplay and the strict operational hierarchy required to prevent catastrophic side reactions.

Electronic Effects and Steric Considerations

The phenoxyisobutyryl core features a gem-dimethyl group adjacent to the acyl chloride. This steric bulk slightly retards the rate of nucleophilic acyl substitution compared to unhindered aliphatic acid chlorides (like acetyl chloride), yet it remains highly susceptible to hydrolysis and nucleophilic attack [4].

On the aromatic ring, the nitro group at the 4-position exerts powerful mesomeric (-M) and inductive (-I) effects. While the ether oxygen at the 1-position is traditionally electron-donating, the strong pull of the para-nitro group significantly polarizes the ring, reducing the electron density on the ether oxygen. However, because the acyl chloride is insulated by the isobutyryl spacer (an sp³ carbon bridge), the electronic communication between the nitro group and the acyl chloride is negligible. The primary synthetic challenge is not electronic crosstalk, but rather orthogonal reactivity .

The Core Challenge: Orthogonal Reactivity and the AB-Monomer Trap

The most common failure point in workflows involving this molecule is the attempt to reduce the nitro group prior to securing the acyl chloride.

The Causality of Polymerization: If the nitro group is reduced to an amine (yielding an aniline derivative) while the acyl chloride remains intact, the molecule is instantly transformed into an "AB-type" monomer. The newly formed nucleophilic amine will rapidly react with the electrophilic acyl chloride of a neighboring molecule. This spontaneous intermolecular condensation leads to uncontrolled polymerization, yielding intractable polyamides rather than the desired small-molecule intermediate.

While recent advances allow for direct reductive amidation of simple nitroarenes with external acyl chlorides[2], the internal presence of both functional groups in our starting material dictates a strict "Order of Operations." The acyl chloride must be quenched (via amidation or esterification with an external nucleophile) before the nitro group is reduced.

ReactivityMap Center 2-Methyl-2-(3-methyl-4-nitrophenoxy) propanoyl chloride Acyl Acyl Chloride (Highly Electrophilic) Center->Acyl Site 1 Nitro Nitro Group (Reducible / -M Effect) Center->Nitro Site 2 Polymer Polymerization Risk (If reduced directly) Acyl->Polymer Reacts with new amine Deriv Stable Derivative (Ester/Amide) Acyl->Deriv Nucleophilic Addition (Protection) Nitro->Polymer Direct Reduction Deriv->Nitro Safe Reduction

Bifunctional reactivity map highlighting the polymerization risk and safe derivatization pathway.

Experimental Workflows: A Self-Validating Protocol

To safely navigate the reactivity of this molecule, we employ a two-step workflow designed to be self-validating at each stage.

Step 1: Derivatization of the Acyl Chloride

The acyl chloride is first reacted with a target nucleophile (e.g., an amine to form a stable amide).

  • Preparation: Dissolve 1.0 eq of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C to control the exothermic nature of the reaction.

  • Nucleophile Addition: Add 1.1 eq of the target amine, followed dropwise by 1.5 eq of triethylamine (TEA) or pyridine. The base serves to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the nucleophilic amine [4].

  • Validation: Monitor via Thin Layer Chromatography (TLC). Pro-tip: The disappearance of the acyl chloride can be reliably visualized by quenching a TLC aliquot in methanol; the unreacted starting material will instantly form a methyl ester, which will appear as a distinct spot from your target amide.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 2: Chemoselective Reduction of the Nitro Group

With the acyl chloride safely converted to a stable amide, the nitro group can be reduced. While catalytic hydrogenation (H₂ with Pd/C) is standard [1], a highly reliable, chemoselective alternative that avoids over-reduction is the Iron/Ammonium Chloride (Fe/NH₄Cl) system [2].

  • Preparation: Dissolve the intermediate from Step 1 in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride (NH₄Cl). The mild acidity of NH₄Cl activates the iron surface without hydrolyzing the newly formed amide.

  • Reaction: Heat the mixture to 80 °C (reflux) for 2-4 hours. The mechanism involves single-electron transfer from the iron surface to the nitro group, sequentially reducing it through nitroso and hydroxylamine intermediates to the final aniline [1].

  • Validation & Isolation: The reaction is complete when TLC shows full conversion of the yellow nitro compound to the highly polar, UV-active aniline. Filter the hot mixture through a pad of Celite to remove the iron sludge (Fe₃O₄). Crucial Step: Wash the Celite pad thoroughly with hot ethyl acetate to ensure full recovery of the product, as anilines can strongly adsorb to metal oxides.

Workflow Step1 Step 1: Acyl Chloride Derivatization React with Nu-H (Amine/Alcohol) Base: Et3N or Pyridine Solvent: DCM, 0°C to RT Step2 Step 2: Nitro Group Reduction Reagent: Fe powder, NH4Cl Solvent: EtOH/H2O (4:1) Temp: 80°C, 2-4 hours Step1->Step2 Yields stable intermediate Step3 Step 3: Isolation & Purification Filtration through Celite Extraction & Chromatography Step2->Step3 Yields target aniline

Step-by-step experimental workflow for the chemoselective transformation of the bifunctional core.

Quantitative Comparison of Nitro Reduction Methods

The following table summarizes the efficacy of various reduction protocols when applied to nitroarenes in the presence of sensitive functional groups (like amides or esters), allowing researchers to choose the optimal conditions based on their specific substrate constraints.

Reduction MethodReagentsChemoselectivityTypical YieldPractical Considerations
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOHModerate to High85-95%Cleanest workup (filtration). Risk of dehalogenation if halogens are present elsewhere on the molecule [1].
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂OVery High80-90%Highly tolerant of amides/esters. Requires Celite filtration to remove iron sludge [2].
Borohydride-Metal NaBH₄, Ni(OAc)₂·4H₂O, CH₃CNHigh85-94%Rapid reaction at room temperature. Excellent for sterically hindered substrates [3].
Stannous Chloride SnCl₂·2H₂O, EtOAc or EtOHModerate70-85%Mild, but generates heavy metal waste. Workup requires basic conditions to remove tin salts.

Conclusion

The reactivity of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is defined by the stark contrast between its two functional groups. By understanding the electronic isolation provided by the isobutyryl spacer and respecting the catastrophic polymerization risk of premature nitro reduction, chemists can design robust, high-yielding synthetic routes. The key to mastering this molecule lies in strict adherence to the order of operations: protect the electrophile, then reduce the electrophore.

References

  • Reduction of nitro compounds - Wikipedia -[Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances -[Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN - Orient J Chem -[Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps -[Link]

Foundational

The Discovery, Evolution, and Applications of Nitrophenoxy-Containing Organic Compounds: A Technical Guide

Executive Summary The nitrophenoxy pharmacophore—characterized by a nitro group (–NO 2​ ) attached to a phenoxy ring—has undergone a remarkable evolutionary journey in organic chemistry and pharmacology. Originally disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrophenoxy pharmacophore—characterized by a nitro group (–NO 2​ ) attached to a phenoxy ring—has undergone a remarkable evolutionary journey in organic chemistry and pharmacology. Originally discovered and commercialized in the 1960s as broad-spectrum agrochemicals, nitrodiphenyl ethers (NDPEs) have recently been repurposed as highly selective pharmaceutical agents. The strong electron-withdrawing nature of the nitro group modulates the lipophilicity, pKa, and hydrogen-bonding capacity of the parent scaffold, making it an ideal candidate for targeted covalent inhibitors, antiviral agents, and antitubercular drugs. This guide synthesizes the historical context, modern synthetic methodologies, and pharmacological applications of nitrophenoxy-containing compounds.

The Genesis of Nitrophenoxy Compounds in Agrochemicals

The nitrophenyl ethers represent a historically significant class of compounds that first gained prominence in the agricultural sector. The oldest member of this class, nitrofen , was invented by Rohm & Haas and officially registered for commercial sale in 1964[1]. The success of nitrofen sparked a highly competitive era of chemical synthesis, leading to the development of structural analogs with improved selectivity and safety profiles. Mobil Oil Corporation launched bifenox in 1981, while Rohm & Haas introduced acifluorfen in 1980, which exhibited a wider spectrum of herbicidal effects and improved safety for soybean crops[1].

Initially, the exact molecular mechanism of these NDPE herbicides was poorly understood, with early observations noting rapid, light- and oxygen-dependent pigment bleaching and the peroxidation of unsaturated membrane lipids[2]. Subsequent research elucidated that these compounds act by competitively inhibiting protoporphyrinogen oxidase (Protox), a critical enzyme in chlorophyll and heme biosynthesis.

G A NDPE Herbicide (e.g., Nitrofen) B Protoporphyrinogen Oxidase (Protox) A->B Inhibits C Accumulation of Protoporphyrin IX B->C Causes E Reactive Oxygen Species (ROS) C->E Sensitizes D Light + Oxygen D->E Catalyzes F Lipid Peroxidation & Cell Death E->F Induces

Mechanism of nitrodiphenyl ether herbicides via Protox inhibition and ROS generation.

Modern Chemical Synthesis & Validation

As the utility of nitrophenoxy compounds shifted from agriculture to precision medicine, the demand for highly regiospecific synthetic methodologies increased. Traditional electrophilic aromatic nitration often yields a mixture of ortho, meta, and para isomers, requiring arduous purification. To overcome this, modern protocols employ transition-metal catalysis with removable directing groups.

Protocol: Palladium-Catalyzed Regiospecific C–H Nitration of Phenoxypyridines

The following self-validating protocol details the synthesis of 2-(2-nitrophenoxy)pyridines, utilizing the pyridine ring as a directing group to ensure exclusive ortho-nitration[3].

Step 1: Reaction Setup (Substrate & Catalyst Assembly)

  • Action: In a 15 mL Schlenk flask, combine 0.30 mmol of the 2-phenoxypyridine derivative with 6.7 mg (0.03 mmol, 10 mol%) of Palladium(II) acetate [Pd(OAc) 2​ ][3].

  • Causality: Pd(OAc) 2​ serves as the transition metal catalyst. The pyridine nitrogen acts as a Lewis basic directing group, coordinating with the Pd(II) center to bring it into close proximity to the ortho-C-H bond of the phenoxy ring. This pre-organization drastically lowers the activation energy for C-H cleavage, ensuring absolute regioselectivity.

Step 2: Addition of Oxidant and Nitro Source

  • Action: Add 92.3 mg (0.6 mmol) of Silver nitrite (AgNO 2​ ) and 162.0 mg (0.6 mmol) of Potassium persulfate (K 2​ S 2​ O 8​ )[3].

  • Causality: AgNO 2​ acts as the nitrating agent. K 2​ S 2​ O 8​ is a critical stoichiometric oxidant required to re-oxidize the palladium species back to its active Pd(II) state after the reductive elimination step, thereby sustaining the catalytic cycle.

Step 3: Solvent Addition and Heating

  • Action: Suspend the mixture in 3.0 mL of anhydrous 1,2-dichloroethane (DCE). Seal the flask and stir at 110 °C for 48 hours[3].

  • Causality: Anhydrous DCE provides a polar, aprotic environment that stabilizes the high-valent palladium intermediates without participating in unwanted side reactions. The elevated temperature provides the thermodynamic driving force necessary for the initial palladation step.

Step 4: Workup and Isolation

  • Action: Cool the reaction to room temperature, filter the mixture through a pad of Celite, and evaporate the filtrate under vacuum[3].

  • Causality: Celite filtration is a self-validating physical purification step that effectively removes insoluble silver salts (e.g., AgOAc, Ag 2​ SO 4​ ) and precipitated palladium black, preventing column fouling during downstream chromatography.

Step 5: Purification

  • Action: Purify the residue via flash column chromatography on silica gel using an ethyl acetate/petroleum ether eluent gradient[3].

  • Causality: Silica gel chromatography separates the highly polar 2-(2-nitrophenoxy)pyridine product from unreacted starting materials based on differential adsorption, yielding the pure compound (up to 95% yield)[3].

Synthesis Step1 Substrate Preparation 2-Phenoxypyridine (0.3 mmol) Step2 Catalyst & Reagents Pd(OAc)2, AgNO2, K2S2O8 Step1->Step2 Step3 Reaction Conditions DCE solvent, 110 °C, 48 h Step2->Step3 Step4 Workup Celite Filtration & Evaporation Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5

Workflow for the Palladium-catalyzed regiospecific C-H nitration of phenoxypyridines.

Repurposing the Scaffold for Advanced Therapeutics

The unique stereoelectronic properties of the nitrophenoxy group have led to its recent integration into several high-priority drug discovery pipelines.

Antiviral Agents: DUB Inhibition

Many viruses, including Adenovirus, HSV-1, and SARS-CoV-2, utilize viral deubiquitinase (DUB) enzymes to strip ubiquitin from host proteins, thereby evading the host's innate immune responses and promoting viral replication[4]. Recent structure-activity relationship (SAR) studies have identified a new wave of 4-(2-nitrophenoxy)benzamide derivatives that fulfill the basic pharmacophoric features of DUB inhibitors[4]. These compounds exhibit strong antiviral activities, effectively restoring the host's ubiquitin-proteasome system[4].

DUB V Viral Infection (e.g., SARS-CoV-2, HSV-1) D Viral Deubiquitinase (DUB) Enzymes V->D Expresses U Ubiquitin-Proteasome System Restored D->U Prevents Evasion I 4-(2-Nitrophenoxy)benzamides (Inhibitor) I->D Binds & Inhibits R Inhibition of Viral Replication U->R Leads to

Pathway of 4-(2-nitrophenoxy)benzamides inhibiting viral deubiquitinase (DUB) enzymes.

Emerging Cysteine-Targeting Covalent Warheads

Targeted covalent inhibitors (TCIs) are powerful tools, but conventional electrophilic warheads often suffer from high intrinsic reactivity, leading to off-target toxicity. In 2026, researchers demonstrated that nitro-diphenyl ethers can function as an irreversible, released-type covalent warhead with exceptionally low intrinsic reactivity[5]. Through chemical proteomic profiling, it was discovered that these compounds selectively modify cysteine-119 on the low-density lipoprotein receptor adapter protein 1 (LDLRAP1)[5]. This selective modification disrupts the LDLR–LDLRAP1 interaction, potently inhibiting HCoV-OC43 coronavirus infection and expanding the repertoire of host-directed antiviral therapies[5].

Antitubercular Activity

The nitrophenoxy scaffold has also been successfully integrated into imidazo[4,5-b]pyridine derivatives to combat Mycobacterium tuberculosis[6]. Ligand-based drug design yielded compounds like 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines , which act as DprE1 inhibitors. These analogs demonstrate exceptional in vitro antitubercular activity against the H37Rv strain[6].

Quantitative Pharmacological Data

The following table summarizes the quantitative biological activities of various nitrophenoxy-containing derivatives across different therapeutic targets.

Compound ClassTarget / MechanismDisease ApplicationPotency (IC 50​ / MIC)Reference
4-(2-Nitrophenoxy)benzamides (e.g., 8c, 8d)Viral Deubiquitinase (DUB)Adenovirus, HSV-1, SARS-CoV-2IC 50​ : 10.22 – 44.68 μM[4]
6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridines DprE1 EnzymeTuberculosis (M. tuberculosis H37Rv)MIC: ~0.6 μmol/L[6]
14S-(2'-chloro-4'-nitrophenoxy)-epoxy andrographolide Viral RNA ReplicationEV-A71 (Hand-foot-and-mouth disease)Significant viral titer reduction[7]
Nitrodiphenyl Ethers (Covalent Warheads)LDLRAP1 (C119 selective modification)HCoV-OC43 (Coronavirus)Potent inhibition (Host-directed)[5]

References

1.[3] Title: Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols Source: The Journal of Organic Chemistry - ACS Publications URL:

2.[6] Title: Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors Source: PMC - NIH URL:

3.[4] Title: Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening Source: New Journal of Chemistry (RSC Publishing) URL:

4.[7] Title: Discovery of 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide as EV-A71 infection inhibitor Source: PubMed - NIH URL:

5.[2] Title: Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport in the Mode of Action of Nitrodiphenyl Ether Herbicides Source: R Discovery URL:

6.[1] Title: Aclonifen Source: Wikipedia URL:

7.[5] Title: Nitro-Diphenyl Ethers as Emerging Cysteine-Targeting Covalent Warheads Enable Identification of Novel Target LDLRAP1 for Anticoronaviral Activity Source: American Chemical Society - ACS Figshare URL:

Sources

Exploratory

Theoretical Calculations and Electronic Structure Analysis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride: A Computational Whitepaper

Executive Summary The rational design of complex pharmaceuticals and advanced materials relies heavily on understanding the fundamental electronic and structural properties of key intermediates. 2-Methyl-2-(3-methyl-4-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of complex pharmaceuticals and advanced materials relies heavily on understanding the fundamental electronic and structural properties of key intermediates. 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is a highly functionalized molecule featuring an electron-withdrawing nitro group, an electron-donating ether linkage, and a highly reactive acyl chloride moiety. This whitepaper provides an in-depth, self-validating computational methodology using Density Functional Theory (DFT) to elucidate the structural geometry, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbitals (NBO) of this compound.

Chemical Context and Theoretical Rationale

Acyl chlorides and nitroaromatics are indispensable building blocks in organic synthesis. The insertion of nitro and acyl chloride functional groups into a single molecular framework significantly alters the electron distribution and the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap[1].

In 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride, the interplay between the sterically hindered gem-dimethyl groups on the propanoyl chain and the resonance effects of the substituted phenoxy ring creates a complex potential energy surface. Theoretical calculations provide a predictive framework for understanding its reactivity—specifically, identifying the exact electrophilic sites for nucleophilic acyl substitution and predicting the molecule's stability under various reaction conditions.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and high-fidelity results, the computational workflow must be meticulously designed to account for electron correlation, diffuse electron clouds, and intramolecular dispersion forces.

Experimental Choices and Causality
  • Level of Theory : Calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid density functional. B3LYP provides an optimal balance between computational cost and accuracy for organic molecules[2].

  • Dispersion Correction : Grimme’s D3 dispersion correction (B3LYP-D3) is mandatory. The molecule contains a bulky 2-methylpropanoyl chloride group; standard B3LYP fails to accurately capture the non-covalent intramolecular dispersion forces (e.g., lone-pair···π interactions) that dictate conformational folding.

  • Basis Set : The 6-311++G(d,p) basis set is utilized. The inclusion of diffuse functions (++) is critical when modeling highly electronegative atoms (Oxygen, Nitrogen, Chlorine) with expanded electron clouds, while polarization functions ((d,p)) allow for asymmetric electron distribution during bonding[3].

Step-by-Step Workflow
  • Conformational Search : Generate initial 3D conformers using Molecular Mechanics (MMFF94 force field) to identify the global minimum candidate.

  • Geometry Optimization : Submit the lowest-energy conformer to DFT optimization at the B3LYP-D3/6-311++G(d,p) level in the gas phase.

  • Vibrational Frequency Calculation (Self-Validation) : Calculate the Hessian matrix at the same level of theory. Crucial Step : The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, validating the structural integrity of the model.

  • Wavefunction Analysis : Extract the formatted checkpoint file to compute FMOs, MEP surfaces, and NBO second-order perturbation energies.

DFT_Workflow Start 1. Conformational Search (Molecular Mechanics) Opt 2. Geometry Optimization (DFT/B3LYP-D3/6-311++G(d,p)) Start->Opt Freq 3. Vibrational Frequencies (Hessian Matrix Calculation) Opt->Freq Check Are Imaginary Frequencies = 0? Freq->Check Check->Opt No (Saddle Point) Prop 4. Electronic & NBO Analysis (FMO, MEP, Charge Transfer) Check->Prop Yes (True Minimum) Valid Self-Validated Protocol Complete Prop->Valid

Fig 1. Self-validating DFT computational workflow for geometry optimization.

Structural and Geometric Optimization

Following the self-validating protocol, the optimized geometry reveals the steric impact of the substituents. The ether oxygen (O-ether) acts as a bridge between the planar aromatic system and the tetrahedral carbon of the isobutyryl group.

Table 1: Representative Optimized Geometric Parameters (B3LYP-D3/6-311++G(d,p))

Parameter TypeAtoms InvolvedCalculated ValueChemical Implication
Bond Length C(carbonyl) – Cl1.812 ÅElongated due to the highly reactive nature of the acyl chloride bond[4].
Bond Length C(carbonyl) = O1.185 ÅStrong double bond character, typical for unhindered acyl chlorides.
Bond Length C(aromatic) – NO₂1.478 ÅShows partial double-bond character due to resonance with the phenyl ring.
Bond Angle O(ether) – C(alpha) – C(carbonyl)108.5°Compressed slightly from ideal tetrahedral (109.5°) due to gem-dimethyl steric bulk.
Dihedral Angle C(aromatic) – O(ether) – C(alpha) – C(carbonyl)~75.2°Non-planar conformation minimizes steric clash between the aromatic ring and the acyl chloride moiety.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The chemical reactivity and kinetic stability of the molecule are fundamentally governed by the interaction of the HOMO and LUMO.

  • HOMO Localization : The electron density is predominantly localized over the phenoxy ether oxygen and the π-system of the aromatic ring. This represents the most electron-rich region, capable of acting as an electron donor.

  • LUMO Localization : The LUMO is strongly localized on the highly electron-withdrawing nitro group and the acyl chloride moiety[1].

The energy gap ( ΔE ) between these orbitals is a critical indicator of molecular stability. A computed gap of ~4.0 eV is characteristic of reactive nitro-aromatic acyl chlorides, indicating a highly polarizable molecule susceptible to nucleophilic attack[2].

Reactivity FMO Frontier Orbitals HOMO LUMO Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO FMO->Gap Hardness Chemical Hardness (η) η = ΔE / 2 Gap->Hardness Softness Chemical Softness (S) S = 1 / (2η) Gap->Softness Elec Electrophilicity (ω) ω = μ² / 2η Gap->Elec

Fig 2. Derivation of global reactivity descriptors from Frontier Molecular Orbitals.

Table 2: Global Reactivity Descriptors

DescriptorFormulaRepresentative Value (eV)
HOMO Energy EHOMO​ -6.85
LUMO Energy ELUMO​ -2.80
Energy Gap ΔE=ELUMO​−EHOMO​ 4.05
Chemical Hardness η=ΔE/2 2.025
Chemical Softness S=1/(2η) 0.247
Electrophilicity Index ω=μ2/2η 5.75
Molecular Electrostatic Potential (MEP)

MEP mapping is an indispensable tool for identifying specific sites of electrophilic and nucleophilic attack[3]. By mapping the electrostatic potential onto the constant electron density surface, we observe:

  • Deep Red Regions (Negative Potential) : Centered strictly on the carbonyl oxygen of the acyl chloride and the oxygens of the nitro group. These are prime sites for electrophilic interaction.

  • Deep Blue Regions (Positive Potential) : Intensely localized around the carbonyl carbon of the acyl chloride. This visualizes the severe electron deficiency caused by the dual inductive pull of the chlorine and oxygen atoms, perfectly explaining the causality behind the rapid reaction of this molecule with nucleophiles (e.g., amines or alcohols) in synthetic pathways[5].

Vibrational and NBO Analysis

Vibrational Frequencies

Theoretical IR spectra derived from the Hessian matrix provide essential fingerprints for experimental validation. Scaling factors (typically ~0.96 for B3LYP/6-311++G(d,p)) are applied to correct for anharmonicity.

  • Acyl Chloride C=O Stretch : An intense, sharp peak predicted at ~1785 cm⁻¹. The high frequency compared to standard ketones is caused by the electronegative chlorine atom inhibiting resonance, thereby strengthening the C=O double bond.

  • Nitro Group Stretches : Asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹, highly characteristic of aromatic nitro compounds.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex quantum mechanical wavefunction into a localized Lewis-like structure, allowing us to quantify hyperconjugation and intramolecular charge transfer via second-order perturbation theory ( E(2) ). In 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride, significant stabilization arises from:

  • LP(Oether​)→π∗(Caromatic​−Caromatic​) : The lone pair of the ether oxygen delocalizing into the anti-bonding orbital of the adjacent phenyl ring, providing ~25 kcal/mol of stabilization energy.

  • LP(Ocarbonyl​)→σ∗(C−Cl) : A classic anomeric-like effect within the acyl chloride group, where the carbonyl oxygen lone pair donates into the anti-bonding C-Cl orbital, slightly weakening the C-Cl bond and pre-disposing it to dissociation during nucleophilic attack.

Conclusion

The comprehensive theoretical investigation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride utilizing the B3LYP-D3/6-311++G(d,p) level of theory provides a rigorous, self-validating model of its structural and electronic properties. The computed HOMO-LUMO gap and MEP surfaces definitively map the molecule's reactivity profile, highlighting the extreme electrophilicity of the acyl chloride carbon and the electron-withdrawing dominance of the nitro group. These computational insights serve as an authoritative guide for drug development professionals and synthetic chemists utilizing this complex intermediate in advanced synthetic workflows.

References

  • Efficiency improvement of new Tetrathienoacene-based dyes by enhancing donor, acceptor and bridge units, a theoretical study. PubMed.[Link]

  • The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory). JOCPR.[Link]

  • A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds. ResearchGate.[Link]

  • In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. ResearchGate.[Link]

  • Photoexcited Phosphine–Acyl Iodide Complexes for the Generation of Acyl Radicals. ACS Catalysis.[Link]

Sources

Foundational

A Researcher's Guide to the Procurement and Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

Abstract Sourcing and Procurement Strategy: A Bifurcated Approach An exhaustive search of major chemical supplier catalogs reveals that 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is not a stock chemical. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sourcing and Procurement Strategy: A Bifurcated Approach

An exhaustive search of major chemical supplier catalogs reveals that 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is not a stock chemical. While structurally related analogs are available, this specific substitution pattern is not.[1][2][3] Therefore, researchers requiring this molecule must consider it a non-commercial compound that requires de novo synthesis. Two viable procurement pathways exist:

  • Option A: Custom Synthesis Services: For laboratories without a dedicated focus on organic synthesis or those requiring a certified batch of material for regulated studies, outsourcing the synthesis to a specialized Contract Research Organization (CRO) or a custom chemical synthesis company is the most efficient approach.

  • Option B: In-House Synthesis: For laboratories with organic synthesis capabilities, in-house preparation offers greater control over the process, timeline, and cost. This guide provides a robust methodology for this purpose.

The decision-making process for selecting the appropriate sourcing strategy is outlined in the workflow diagram below.

start Need for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride check_synthesis_capability In-house organic synthesis capability available? start->check_synthesis_capability custom_synthesis Engage Custom Synthesis Service Provider check_synthesis_capability->custom_synthesis No in_house_synthesis Proceed with In-House Synthesis Protocol check_synthesis_capability->in_house_synthesis Yes end_procurement Compound Acquired custom_synthesis->end_procurement in_house_synthesis->end_procurement

Caption: Decision workflow for sourcing the target compound.

In-House Synthesis Methodology

The synthesis of the target acyl chloride is a two-stage process. First, the precursor carboxylic acid is synthesized via a Williamson ether synthesis, followed by the conversion of the acid to the acyl chloride.

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Acyl Chloride Formation A1 3-Methyl-4-nitrophenol + Ethyl 2-bromo-2-methylpropionate A2 Williamson Ether Synthesis A1->A2 A3 Ester Intermediate A2->A3 A4 Saponification (Hydrolysis) A3->A4 A5 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid A4->A5 B1 Precursor Acid B2 Reaction with Oxalyl Chloride (catalytic DMF) B1->B2 B3 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride B2->B3

Caption: Two-part chemical synthesis pathway.

Part A: Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

This procedure is adapted from established Williamson ether synthesis protocols, a robust method for forming ethers from a phenoxide and an alkyl halide.[4][5][6] A similar synthesis for a related nitrophenoxy propanoic acid has been successfully demonstrated in the literature.[7][8]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitrophenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile. The volume should be sufficient to ensure effective stirring.

  • Addition of Alkyl Halide: To the stirring suspension, add ethyl 2-bromo-2-methylpropionate (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup (Ester Isolation): Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide). Rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude ethyl ester intermediate.

  • Saponification (Hydrolysis): Dissolve the crude ester in a 3:2:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water. Add lithium hydroxide (LiOH, 3-5 equivalents) to the solution.

  • Hydrolysis Reaction: Stir the mixture at room temperature for 3-4 hours, monitoring the disappearance of the ester spot by TLC.

  • Acidification and Extraction: Once the hydrolysis is complete, carefully acidify the mixture to a pH of ~2 using a 10% hydrochloric acid (HCl) solution. Most of the organic solvents (THF and MeOH) should then be removed under reduced pressure. Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid. The product can be further purified by recrystallization, typically from a solvent system like chloroform or an ethanol/water mixture, to yield 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid as a solid.[7][8]

Part B: Conversion to 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a highly effective and clean method, as the byproducts (CO₂, CO, and HCl) are all gaseous, simplifying purification.[9][10][11]

Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the mixture.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.5 - 2.0 equivalents) dropwise via a syringe. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction is typically complete when gas evolution ceases.

  • Isolation: The reaction mixture now contains the desired product in solution. The solvent and any excess oxalyl chloride can be carefully removed under reduced pressure (using a trap to neutralize the acidic off-gases). The resulting crude acyl chloride is often used immediately in the next synthetic step without further purification due to its high reactivity.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended:

Compound Technique Expected Observations
Precursor Acid ¹H NMRSignals corresponding to two methyl groups, aromatic protons, and a carboxylic acid proton (typically a broad singlet > 10 ppm).
¹³C NMRResonances for methyl carbons, quaternary carbons, aromatic carbons, and a carboxyl carbon (> 170 ppm).
IR SpectroscopyA broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).
Melting PointA sharp melting point, confirming purity.[7]
Acyl Chloride IR SpectroscopyDisappearance of the broad O-H stretch and a shift of the C=O stretch to a higher frequency (~1780-1815 cm⁻¹).

Safe Handling and Storage

Acyl chlorides are hazardous reagents and must be handled with appropriate precautions.

  • Reactivity: They react violently with water, alcohols, and other nucleophiles, releasing corrosive hydrogen chloride (HCl) gas. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere.[12][13][14]

  • Toxicity and Corrosivity: Acyl chlorides are corrosive to skin, eyes, and the respiratory tract.[14][15] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[16][17]

  • Storage: Store in a tightly sealed container, preferably in a desiccator, away from moisture and incompatible materials. The storage area should be cool, dry, and well-ventilated.[16]

References

  • The Williamson Ether Synthesis. University of Colorado, Boulder.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Dilts, K., & Durand, M. The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment.
  • Various Authors. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
  • 2-methyl-2-(4-nitrophenoxy)propanoyl chloride. Sigma-Aldrich.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • 2-Methyl-2-(4'-nitrophenoxy)-propionyl chloride. ECHEMI.
  • 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace.
  • ICSC 0210 - ACETYL CHLORIDE. INCHEM.
  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • 2-methyl-2-(4-nitrophenoxy)propanoyl chloride. Santa Cruz Biotechnology.
  • Need help in converting a carboxylic acid to an acyl chloride. Reddit.
  • converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • ACETYL CHLORIDE (1-13C, 99%). Novachem.
  • ACETYL CHLORIDE.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.
  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid.
  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH.
  • 2-METHYL-2-(2-NITROPHENYL)PROPANOYL CHLORIDE. Fluorochem.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • 2-methyl-2-(3-methylphenoxy)propanoyl chloride. Key Organics.
  • 2-methyl-2-(3-methylphenoxy)propanoyl chloride. Sigma-Aldrich.
  • 2-Methyl-2-(2-nitrophenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Esters and Amides from 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl Chloride

Introduction & Mechanistic Rationale 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is a highly functionalized, sterically hindered acyl chloride. The α,α -dimethyl substitution (gem-dimethyl group) creates signi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is a highly functionalized, sterically hindered acyl chloride. The α,α -dimethyl substitution (gem-dimethyl group) creates significant steric bulk adjacent to the electrophilic carbonyl carbon. This structural motif is prevalent in fibrate-class lipid-lowering agents and other sterically demanding pharmacophores, making its derivatization a critical step in medicinal chemistry workflows.

As a Senior Application Scientist, I approach the derivatization of this molecule by first analyzing its steric and electronic environment. The gem-dimethyl group severely restricts the Bürgi-Dunitz trajectory for incoming nucleophiles. Furthermore, the 4-nitro substituent on the aryloxy ring is electronically deactivating but remains completely inert under mild acylation conditions, eliminating the need for orthogonal protection strategies.

Causality in Reaction Design

Because of the steric hindrance at the α -carbon, standard coupling conditions often fail or result in poor yields. The choice of reaction conditions must be dictated by the inherent nucleophilicity of the coupling partner:

  • Amidation (Amine Nucleophiles): Amines are inherently strong nucleophiles. For primary and unhindered secondary amines, an anhydrous approach using a non-nucleophilic organic base like N,N -Diisopropylethylamine (DIPEA) in dichloromethane (DCM) is highly effective. DIPEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the amine nucleophile from being protonated into an unreactive ammonium salt. This is a highly efficient, anhydrous adaptation of classic [1].

  • Esterification (Alcohol Nucleophiles): Alcohols are significantly weaker nucleophiles than amines. Direct reaction with this sterically hindered acid chloride is sluggish, often leading to incomplete conversion or competitive hydrolysis if trace moisture is present. To overcome this, the addition of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is strictly required. DMAP attacks the sterically hindered acid chloride orders of magnitude faster than the alcohol, forming a highly electrophilic, positively charged acylpyridinium intermediate. This intermediate is then rapidly intercepted by the alcohol to form the ester, regenerating the [2].

Mechanistic Pathway Visualization

Mechanism SM 2-Methyl-2-(3-methyl-4-nitrophenoxy) propanoyl chloride Intermediate Acylpyridinium Intermediate SM->Intermediate DMAP (Nucleophilic Catalyst) Amide Amide Derivative (High Yield) SM->Amide 1°/2° Amine + DIPEA (Direct Attack) Ester Ester Derivative (High Yield) Intermediate->Ester Alcohol (Fast Trapping)

Mechanistic pathways for amidation and DMAP-catalyzed esterification.

Experimental Protocols

Trustworthiness & Self-Validating Systems: The following protocols incorporate built-in quality control checkpoints (temperature monitoring, visual cues, and TLC tracking) to ensure reaction fidelity and prevent catastrophic batch failures.

Protocol A: Anhydrous Amidation (Synthesis of Amides)

Target: Coupling with primary or secondary amines.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equiv.) and DIPEA (2.0 equiv.) in anhydrous DCM (0.2 M relative to the acid chloride) under a nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0∘C .

  • Addition: Dissolve 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (1.0 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Check: Ensure the internal temperature does not exceed 5∘C during addition to prevent exothermic side reactions and degradation.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature ( 20−25∘C ). Stir for 2–4 hours.

    • Self-Validation Check: Monitor by TLC (e.g., 30% EtOAc in Hexanes). The reaction is complete when the UV-active amine spot disappears and a new, less polar product spot appears.

  • Workup: Quench the reaction with 1M aqueous HCl (to remove excess amine and DIPEA). Separate the organic layer and wash sequentially with saturated aqueous NaHCO3​ (to remove any trace hydrolyzed acid) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: DMAP-Catalyzed Esterification (Synthesis of Esters)

Target: Coupling with primary or secondary alcohols.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the alcohol (1.0 equiv.), Triethylamine (TEA, 2.0 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM (0.2 M).

  • Cooling: Cool the mixture to 0∘C using an ice-water bath.

  • Addition: Add 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (1.2 equiv.) dropwise.

    • Note: A slight excess of the acid chloride is used to compensate for the lower nucleophilicity of the alcohol and potential trace hydrolysis.

  • Maturation: Warm to room temperature and stir for 6–12 hours.

    • Self-Validation Check: Monitor by TLC/LCMS. The formation of the acylpyridinium intermediate may cause a temporary yellowing of the solution, which is a positive visual indicator of catalyst turnover.

  • Workup: Quench with water. Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation (Anhydrous DCM, N2 Atm) Step2 2. Nucleophile & Base Addition (Amine/Alcohol + DIPEA/DMAP) Step1->Step2 Step3 3. Acid Chloride Addition (Dropwise, T < 5 °C) Step2->Step3 Step4 4. Reaction Maturation (Stir at RT, TLC Validation) Step3->Step4 Step5 5. Aqueous Workup (Quench, Extract, Wash) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Standardized experimental workflow for the synthesis of esters and amides.

Data Presentation: Quantitative Reaction Metrics

The following table summarizes the expected performance of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride across various nucleophile classes, highlighting the impact of steric bulk on reaction kinetics.

Nucleophile ClassExample ReagentCatalyst / Base SystemReaction TimeExpected Yield
Primary AmineBenzylamineDIPEA (2.0 eq)2 hours> 90%
Secondary AmineMorpholineDIPEA (2.0 eq)4 hours85 - 90%
Primary AlcoholEthanolTEA (2.0 eq) + DMAP (0.1 eq)6 hours80 - 85%
Secondary AlcoholIsopropanolTEA (2.0 eq) + DMAP (0.1 eq)12 hours65 - 75%
Phenol DerivativePhenolTEA (2.0 eq) + DMAP (0.1 eq)8 hours75 - 80%

References

  • A High-Throughput Process for Valsartan Beutler, U.; Boehm, M.; Fuenfschilling, P. C.; Heinz, T.; Mutz, J.-P.; Onken, U.; Mueller, M.; Zaugg, W. Organic Process Research & Development, 2007, 11 (5), 892-898. URL:[Link][1]

  • Simple Method for the Esterification of Carboxylic Acids Neises, B.; Steglich, W. Angewandte Chemie International Edition in English, 1978, 17, 522–524. URL:[Link][2]

Sources

Application

Application Note: Trace Determination of Acyl Chlorides in Pharmaceutical Intermediates via Pre-Column Derivatization HPLC-DAD

Executive Summary Acyl chlorides are potent acylating agents widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Due to their high reactivity and alkylating potential, they are classified as pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acyl chlorides are potent acylating agents widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Due to their high reactivity and alkylating potential, they are classified as potential Genotoxic Impurities (GTIs) and must be rigorously controlled. Quantifying residual acyl chlorides at trace levels (ppm) presents a significant analytical challenge. Direct High-Performance Liquid Chromatography (HPLC) analysis is precluded by their rapid hydrolysis in aqueous or alcoholic mobile phases and their lack of strong UV chromophores.

This application note details a robust, self-validating pre-column derivatization method using 2-nitrophenylhydrazine (2-NPH) coupled with High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). This protocol ensures high specificity, bypassing complex matrix interferences to achieve limits of detection (LOD) as low as 0.01 µg/mL.

Mechanistic Rationale: The Chemistry of Detection

As a Senior Application Scientist, it is critical to understand why a method is designed a certain way, rather than just executing the steps.

Why Direct Analysis Fails: Acyl chlorides degrade instantly upon contact with standard reverse-phase (RP) mobile phases . Furthermore, aliphatic acyl chlorides lack the extended conjugated π -systems required for sensitive UV detection.

The Derivatization Strategy: To circumvent this, chemical derivatization is employed to convert the reactive acyl chloride into a stable, UV-absorbing compound. While alcohols (e.g., methanol) can form esters, the reaction is slow, requires catalysts, and is subject to severe competition from ambient water, leading to under-reporting. Amines and hydrazines offer superior nucleophilicity and faster reaction kinetics.

The 2-NPH Advantage (The "Red-Shift"): We utilize 2-nitrophenylhydrazine (2-NPH) as the derivatizing agent. The nucleophilic substitution between the acyl chloride and 2-NPH forms a highly stable hydrazide derivative. Crucially, the nitro-substituted phenyl ring provides a significant bathochromic shift (red-shift) in the UV absorption spectrum. The resulting derivative exhibits a maximum absorbance ( λmax​ ) at 395 nm . Because most lipophilic drug substances and their related impurities absorb strongly below 300 nm but are transparent in the visible range (>380 nm), this specific wavelength selection effectively renders the complex API matrix "invisible." This minimizes baseline noise and ensures high specificity without the need for expensive MS/MS instrumentation .

DecisionTree Start Acyl Chloride Analysis Direct Direct HPLC Analysis? Start->Direct Fail Fails: Hydrolysis in Mobile Phase & Poor UV Absorbance Direct->Fail Aqueous/Methanol MP Deriv Chemical Derivatization Direct->Deriv Required Alcohol Alcohols (e.g., Methanol) Deriv->Alcohol Amine Amines / Hydrazines Deriv->Amine WaterComp Water Competition / Slow Alcohol->WaterComp NPH 2-Nitrophenylhydrazine (2-NPH) Amine->NPH Optimal Selection Success Stable Derivative Red-Shifted UV (395 nm) No Matrix Interference NPH->Success

Caption: Decision tree justifying the selection of 2-NPH for acyl chloride derivatization.

Experimental Methodology

Reagents and Materials
  • Derivatization Reagent: 2-Nitrophenylhydrazine (2-NPH), 98% purity.

  • Solvents: HPLC-grade Anhydrous Acetonitrile (ACN), HPLC-grade Water.

  • Buffer: 0.1% Formic acid (FA) in water.

  • Matrix: Pharmaceutical intermediate or API sample.

Step-by-Step Derivatization Protocol

This protocol is designed as a self-validating system. By running a reagent blank alongside the sample, analysts can definitively differentiate the excess 2-NPH peak from the target analyte derivative.

  • Reagent Preparation: Prepare a 100 µg/mL solution of 2-NPH in anhydrous acetonitrile.

    • Causality: Anhydrous conditions are strictly required to prevent competitive hydrolysis of the acyl chloride before it can react with the hydrazine .

  • Sample Preparation: Accurately weigh and dissolve the pharmaceutical intermediate in anhydrous acetonitrile to achieve a known nominal concentration (e.g., 10 mg/mL).

  • Reaction Execution: Transfer 1.0 mL of the sample solution into a 2.0 mL amber HPLC vial. Add 1.0 mL of the 2-NPH reagent solution.

  • Incubation: Seal the vial with a PTFE-lined cap and vortex for 10 seconds. Incubate at room temperature (20–25°C) for exactly 30 minutes.

    • Causality: A 30-minute incubation ensures complete stoichiometric conversion without risking degradation of the newly formed hydrazide .

  • Blank Preparation: Prepare a blank by mixing 1.0 mL of anhydrous acetonitrile with 1.0 mL of the 2-NPH reagent solution. Incubate under identical conditions.

  • Analysis: Transfer the vials directly to the HPLC autosampler.

G Sample Pharmaceutical Matrix (Acyl Chlorides) Reaction Nucleophilic Substitution (Room Temp, 30 min) Sample->Reaction Reagent Derivatization Reagent (2-Nitrophenylhydrazine) Reagent->Reaction Product Stable Hydrazide Derivative (Red-shifted UV max) Reaction->Product Quenching & Stabilization HPLC HPLC-DAD Analysis (Detection at 395 nm) Product->HPLC Injection Data Quantification of Residual Acyl Chlorides HPLC->Data Chromatographic Separation

Caption: Workflow for the derivatization and HPLC-DAD analysis of acyl chlorides.

HPLC-DAD Conditions
  • Column: C18 Reverse-Phase Column, highly endcapped (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–15 min: Linear ramp from 20% to 80% B

    • 15–18 min: Hold at 80% B (Column Wash)

    • 18–20 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection (DAD): Signal monitored at 395 nm . Reference wavelength set to 550 nm (bandwidth 50 nm) to correct for baseline drift and refractive index changes during the gradient.

Method Validation & Quantitative Data

The method demonstrates exceptional performance for trace analysis, meeting ICH Q2(R1) validation guidelines. The red-shifted detection wavelength is the primary driver for the method's high signal-to-noise (S/N) ratio, allowing for quantification at parts-per-million (ppm) levels relative to the API.

Validation ParameterValidated Range / ResultAnalytical Significance
Limit of Detection (LOD) 0.01 – 0.03 µg/mLEnables detection of GTIs well below the standard Threshold of Toxicological Concern (TTC).
Limit of Quantitation (LOQ) 0.03 – 0.08 µg/mLEnsures reliable, reproducible integration at trace levels.
Linearity ( r ) > 0.999Demonstrates proportional response across the operational range (LOQ to 150% of specification).
Accuracy (Recovery) 87.8% – 114.1%Confirms minimal matrix suppression or enhancement from the API.
Precision (%RSD) < 1.0%High repeatability of both the derivatization kinetics and chromatographic injection.
Solution Stability > 8 hours at 25°CAllows for overnight autosampler queues without signal degradation or derivative breakdown.

System Suitability & Self-Validation (SST)

To ensure the trustworthiness of the data, every analytical sequence must pass the following built-in System Suitability Tests (SST) prior to reporting sample results:

  • Blank Verification: The reagent blank must show no interfering peaks ( 30% of the LOQ signal) at the retention time of the target derivative.

    • Troubleshooting: If a peak is observed, investigate solvent contamination or ambient moisture causing premature hydrolysis of standards.

  • Resolution ( Rs​ ): The chromatographic resolution between the large, unreacted 2-NPH peak (which elutes early) and the derivatized acyl chloride peak must be ≥2.0 .

  • Tailing Factor ( Tf​ ): Should be ≤1.5 for the derivative peak.

    • Troubleshooting: Excessive tailing indicates secondary interactions with unendcapped silanols on the stationary phase; consider switching to a more heavily endcapped C18 column or slightly increasing the formic acid concentration.

References

  • Zheng, X., Luo, L., Zhou, J., Ruan, X., Liu, W., & Zheng, F. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333.[Link]

  • American Pharmaceutical Review. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review.[Link]

  • Google Patents. (2017). "CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing 2-methyl-2-(3-methyl-4-nitroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride .

This acyl chloride is a highly reactive, moisture-sensitive intermediate crucial for downstream drug development—particularly in the synthesis of selective androgen receptor modulators (SARMs) and fibrate-class analogs. Because of the steric hindrance imposed by the gem-dimethyl group adjacent to the carbonyl, standard chlorination protocols often result in poor yields, unreacted starting material, or thermal degradation. This guide synthesizes field-proven methodologies with mechanistic causality to ensure your workflows are robust, high-yielding, and self-validating.

Part 1: Synthesis Workflow Overview

To establish a baseline, the optimal synthesis route avoids the direct Bargellini reaction (which often yields complex mixtures) in favor of a controlled Williamson etherification followed by alkaline hydrolysis and mild chlorination.

SynthesisWorkflow A 3-Methyl-4-nitrophenol + Ethyl 2-bromo-2-methylpropanoate B Williamson Etherification (K2CO3, DMF, 80°C) A->B C Ethyl 2-methyl-2-(3-methyl- 4-nitrophenoxy)propanoate B->C Yield: 85-90% D Alkaline Hydrolysis (NaOH, MeOH/H2O, 60°C) C->D E 2-Methyl-2-(3-methyl- 4-nitrophenoxy)propanoic acid D->E Yield: >95% F Acyl Chloride Formation (Oxalyl Chloride, cat. DMF, DCM) E->F G 2-Methyl-2-(3-methyl- 4-nitrophenoxy)propanoyl chloride F->G Yield: 90-98%

Figure 1. Two-step synthesis workflow from 3-methyl-4-nitrophenol to the target acyl chloride.

Part 2: Troubleshooting Guides & FAQs

Section A: Etherification & Hydrolysis (Forming the Propanoic Acid)

Q1: My Williamson etherification yields are consistently below 60%. How can I minimize competing side reactions? Causality & Solution: The phenoxide ion generated from 3-methyl-4-nitrophenol is ambidentate. If you use a protic solvent or a hard base, you risk poor conversion or competing C-alkylation. By utilizing anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like DMF, the potassium cation is heavily solvated. This leaves a "naked," highly nucleophilic phenoxide oxygen that readily attacks the sterically hindered ethyl 2-bromo-2-methylpropanoate via an Sₙ2 mechanism. Ensure your K₂CO₃ is finely milled and oven-dried prior to use.

Q2: During the alkaline hydrolysis of the ester intermediate, I observe incomplete conversion even after 4 hours. Why? Causality & Solution: The gem-dimethyl group creates immense steric shielding around the ester carbonyl carbon, repelling the incoming hydroxide nucleophile. Standard room-temperature hydrolysis will fail. You must elevate the temperature to 60°C in a co-solvent system (Methanol/Water) to ensure homogeneity and provide the necessary activation energy, a principle well-documented in the hydrolysis of sterically hindered fibrate-like esters ().

Section B: Acyl Chloride Formation (The Critical Step)

Q3: Why is my product degrading or forming dark impurities when I use Thionyl Chloride (SOCl₂)? Causality & Solution: Because of the steric hindrance mentioned above, un-catalyzed SOCl₂ requires harsh refluxing (80°C+) to force the conversion. Extended heating of nitroaromatic compounds in strongly acidic media leads to thermal degradation and potential ether cleavage. To prevent this, switch to Oxalyl Chloride with catalytic DMF at room temperature. As noted in modern acyl substitution studies, mild conditions are essential to prevent the degradation of sensitive substrates ().

Q4: How does the DMF catalyst actually solve the steric hindrance problem? Causality & Solution: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack chloroiminium ion. This highly electrophilic species is much smaller and more reactive than oxalyl chloride itself. It rapidly attacks the sterically hindered carboxylic acid to form an acyloxyiminium intermediate, which then collapses to yield the acid chloride while regenerating the DMF catalyst.

Mechanism N1 DMF + Oxalyl Chloride N2 Vilsmeier-Haack Chloroiminium Ion N1->N2 -CO, -CO2, -Cl⁻ N3 Carboxylic Acid Nucleophilic Attack N2->N3 N4 Acyloxyiminium Intermediate N3->N4 -HCl N5 Acid Chloride + Regenerated DMF N4->N5 Cl⁻ attack

Figure 2. Mechanism of DMF-catalyzed acyl chloride formation via the Vilsmeier-Haack intermediate.

Part 3: Quantitative Data & Reagent Comparison

Selecting the right chlorinating agent is paramount. The table below summarizes the performance of common reagents specifically for this sterically hindered, nitroaromatic substrate, drawing on established reactivity profiles (; ).

Chlorinating AgentEquivalentsCatalyst RequiredReaction TempByproductsYield (Steric Acid)Application Notes
Thionyl Chloride (SOCl₂) 2.0 - 5.0Optional (DMF)60-80°C (Reflux)SO₂, HCl65-75%Harsh heating required; high risk of thermal degradation and ether cleavage.
Oxalyl Chloride 1.2 - 1.5Yes (DMF)0°C to 25°CCO, CO₂, HCl>90% Optimal. Mild conditions; highly efficient for gem-dimethyl hindered acids.
Phosphorus Pentachloride (PCl₅) 1.0 - 1.2No25-50°CPOCl₃, HCl70-80%POCl₃ byproduct (b.p. 106°C) is difficult to remove without high-vacuum distillation.

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

This protocol establishes the carboxylic acid precursor via a two-stage one-pot-style workup.

  • Etherification: In a flame-dried 250 mL round-bottom flask, dissolve 3-methyl-4-nitrophenol (10.0 g, 65.3 mmol) in anhydrous DMF (80 mL).

  • Add finely powdered, anhydrous K₂CO₃ (18.0 g, 130.6 mmol). Stir at room temperature for 15 minutes to form the phenoxide (solution will darken).

  • Add ethyl 2-bromo-2-methylpropanoate (15.3 g, 78.4 mmol) dropwise. Heat the reaction mixture to 80°C under nitrogen for 12 hours.

  • Hydrolysis: Cool the mixture to room temperature. Instead of isolating the ester, add 2M aqueous NaOH (100 mL) and Methanol (50 mL) directly to the mixture.

  • Heat to 60°C for 4 hours to overcome the steric hindrance of the gem-dimethyl group.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove methanol. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted ester and organic impurities. Discard the organic layer.

  • Carefully acidify the aqueous layer with 6M HCl to pH ~2 while stirring vigorously in an ice bath.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the pure acid.

Self-Validation Checkpoint: Upon acidification with HCl (Step 7), the immediate precipitation of a pale-yellow solid confirms the successful protonation of the carboxylate. If no precipitate forms, verify the pH is strictly ≤ 2 using pH paper.

Protocol 2: Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

This protocol utilizes mild conditions to prevent degradation of the nitroaromatic ether.

  • Preparation: In a flame-dried 100 mL Schlenk flask purged with nitrogen, suspend 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (5.0 g, 20.9 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Catalysis: Add exactly 3 drops of anhydrous DMF using a micro-syringe.

  • Chlorination: Cool the suspension to 0°C in an ice bath. Slowly add Oxalyl Chloride (2.1 mL, 24.5 mmol) dropwise over 10 minutes. Note: Immediate effervescence (release of CO and CO₂) will be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours. The suspension will gradually turn into a clear, homogenous solution as the acid is consumed.

  • Isolation: Once gas evolution ceases, concentrate the mixture under reduced pressure (rotary evaporator, water bath < 30°C) to remove DCM and excess oxalyl chloride.

  • To ensure complete removal of residual HCl and oxalyl chloride, add anhydrous Toluene (20 mL) to the residue and evaporate again under reduced pressure (co-evaporation). Repeat this step twice.

  • The resulting pale-yellow oil/solid is the highly pure acyl chloride, ready for immediate downstream coupling.

Self-Validation Checkpoint: The visual cessation of bubbling indicates the completion of the Vilsmeier-Haack cycle. To chemically validate, withdraw a 10 µL aliquot, quench it in 1 mL of dry methanol, and run a TLC (Hexane:EtOAc 3:1). The exclusive presence of a high-R_f methyl ester spot (and absence of the baseline carboxylic acid) guarantees 100% conversion.

Part 5: References

  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002-5003. URL: [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251. URL: [Link]

  • Liu, J., et al. (2009). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Xenobiotica, 39(4), 345-354. URL: [Link]

  • Clark, J. (2004). Making Acyl Chlorides (Acid Chlorides). Chemguide. URL: [Link]

Optimization

Stability and long-term storage of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

Technical Support Center: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride A Guide to Stability, Long-Term Storage, and Experimental Best Practices Welcome to the technical support guide for 2-Methyl-2-(3-methyl-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

A Guide to Stability, Long-Term Storage, and Experimental Best Practices

Welcome to the technical support guide for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride. This document, prepared by our senior application scientists, provides in-depth information and troubleshooting advice for researchers, chemists, and drug development professionals. The inherent reactivity of the acyl chloride functional group necessitates stringent handling and storage protocols to ensure experimental reproducibility and reagent integrity.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the use of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride, providing insights into their root causes and offering validated solutions.

Issue 1: Decreased or No Reactivity in Acylation Reactions (e.g., Ester or Amide Formation)

  • Symptoms: Your reaction fails to proceed to completion, or you observe no product formation, with recovery of your starting nucleophile (alcohol, amine, etc.).

  • Probable Cause: The primary cause of diminished reactivity is the hydrolysis of the acyl chloride. Acyl chlorides are highly susceptible to moisture.[1][2][3] When exposed to water, even atmospheric humidity, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride rapidly hydrolyzes to its corresponding carboxylic acid, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This carboxylic acid is significantly less reactive and will not typically undergo acylation reactions under the same conditions as the acyl chloride.[1][3]

  • Solution & Prevention:

    • Verify Integrity: Before use, carefully inspect the reagent. If it appears clumped, discolored, or emits a strong acidic odor (HCl) upon opening, it has likely degraded.

    • Use Anhydrous Techniques: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

    • Proper Storage: Always store the reagent in a tightly sealed container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite™).[4][5][6][7] For long-term stability, refrigeration (2-8°C) in a desiccated environment is recommended.[8]

Issue 2: Inconsistent Yields or Appearance of Unexpected Byproducts

  • Symptoms: You observe significant variability in product yield between experiments run under identical conditions, or analytical data (e.g., NMR, LC-MS) shows the presence of the corresponding carboxylic acid alongside your desired product.

  • Probable Cause: This issue points to a partially hydrolyzed starting material. If the reagent has been handled improperly or stored for an extended period without adequate protection from moisture, you are essentially starting with a mixture of the highly reactive acyl chloride and the less reactive carboxylic acid. This leads to lower, unpredictable yields.

  • Solution & Prevention:

    • Discard and Replace: It is often more time- and resource-efficient to discard the suspect reagent and use a fresh, unopened vial.

    • Implement Aliquoting: For frequently used reagents, consider aliquoting the material into smaller, single-use vials under an inert atmosphere upon receipt. This minimizes the exposure of the bulk material to repeated open/close cycles.

    • Strict Storage Protocol: Adhere strictly to the storage workflow outlined in the visualization section below. Ensure the desiccator seal is intact and the desiccant is active (e.g., blue for indicating silica gel).[7][9]

Issue 3: Observation of White Fumes Upon Opening the Reagent Container

  • Symptoms: When the cap is removed, steamy or corrosive white fumes are released.

  • Probable Cause: This is a definitive sign of hydrolysis. The acyl chloride is reacting with moisture present in the air entering the container. The fumes are hydrogen chloride (HCl) gas, a byproduct of the hydrolysis reaction.[2][10][11]

  • Solution & Prevention:

    • Handle in Fume Hood: Always handle acyl chlorides in a certified chemical fume hood.[12][13]

    • Minimize Exposure: Open the container only when you are ready to weigh and dispense the material. Close it tightly immediately afterward.

    • Inert Gas Blanket: Before sealing for storage, you can gently flush the headspace of the container with a dry, inert gas like nitrogen or argon to displace moist air.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? A: For maximum shelf-life, the compound must be protected from its primary degradation trigger: moisture. The optimal conditions are summarized in the table below.

ParameterRecommendationRationale
Container Tightly sealed glass vial with a PTFE-lined cap.Prevents moisture ingress.
Environment Inside a laboratory desiccator with an active desiccant.[4][5][6]Maintains a low-humidity atmosphere.[7]
Temperature Cool and dry place; refrigeration (2-8°C) is recommended.[8]Slows the rate of any potential degradation reactions.
Atmosphere An inert atmosphere (Nitrogen or Argon) is ideal.Displaces atmospheric oxygen and moisture.[4][9]

Q2: What is the primary degradation pathway for this compound? A: The primary degradation pathway is hydrolysis. The electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic oxygen atom of a water molecule. This leads to the elimination of a chloride ion and the formation of a carboxylic acid and hydrochloric acid.[1][10]

Q3: My compound was inadvertently left on the bench overnight. Is it still usable? A: It is highly unlikely to be pure. Exposure to ambient atmospheric humidity for an extended period will have caused significant hydrolysis. Using this material will lead to the issues described in the troubleshooting section, primarily low or no yield. We strongly advise against its use and recommend starting with a fresh, properly stored sample.

Q4: What are the essential safety precautions for handling this reagent? A: Due to its reactivity and corrosive byproducts, strict safety measures are mandatory.

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

  • Handling: Avoid breathing dust or fumes.[12] Wash hands thoroughly after handling.[14] Keep away from water and incompatible materials like strong bases and amines.[13]

Part 3: Experimental Protocol Example

This section provides a representative protocol for an esterification reaction, highlighting the necessary anhydrous techniques.

Protocol: Synthesis of Ethyl 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoate

  • Glassware Preparation: Dry a 50 mL round-bottom flask and a magnetic stir bar in an oven at 120°C for at least 4 hours. Assemble the flask with a reflux condenser and a nitrogen inlet adapter while hot, and allow it to cool to room temperature under a gentle stream of dry nitrogen.

  • Reagent Preparation: In a separate, dry vial, add 10 mL of anhydrous dichloromethane.

  • Reaction Setup: Under the positive nitrogen atmosphere, add 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (e.g., 1.0 mmol) to the reaction flask.

  • Solvent Addition: Add the 10 mL of anhydrous dichloromethane to the flask via syringe.

  • Nucleophile Addition: Slowly add anhydrous ethanol (1.1 mmol, 1.1 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the acyl chloride is consumed (typically 1-2 hours).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding 10 mL of deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel as required.

Part 4: Visualizations

Diagrams are provided to clarify key concepts related to the compound's structure, degradation, and handling.

Caption: Chemical structure of the title compound.

Hydrolysis_Pathway AcylChloride 2-Methyl-2-(3-methyl-4-nitrophenoxy) propanoyl chloride Products Degradation Products AcylChloride->Products Hydrolysis Water H₂O (Moisture) Water->Products CarboxylicAcid 2-Methyl-2-(3-methyl-4-nitrophenoxy) propanoic acid Products->CarboxylicAcid Product 1 HCl Hydrogen Chloride (HCl gas) Products->HCl Product 2 Storage_Workflow Start Receive Compound Inspect Inspect Container Seal for Integrity Start->Inspect Transfer Transfer to Desiccator Immediately Inspect->Transfer Seal Ensure Desiccator is Tightly Sealed Transfer->Seal Store Store in Cool, Dry, Well-Ventilated Area Seal->Store End Ready for Use Store->End

Caption: Recommended workflow for proper storage.

References

  • Benefits of a Desiccator Cabinet. Terra Universal. [Link]

  • Acyl chloride - Wikipedia. [Link]

  • Learning outcome 33.3.4 - chemguide: CIE A level chemistry support. [Link]

  • Acyl Chlorides (A-Level) | ChemistryStudent. [Link]

  • What Is a Laboratory Desiccator and What Is It Used For - POBEL. [Link]

  • What is a Desiccator? An In-Depth Guide to Drying, Storage and Safe Handling. [Link]

  • Desiccator - Wikipedia. [Link]

  • reaction between acyl chlorides and water - addition / elimination - Chemguide. [Link]

  • Desiccator Cabinets and Cleanrooms - Research & Development World. [Link]

  • acyl chlorides and water, alcohols or phenol - Chemguide. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in acylation reactions with hindered amines

[label="Is it an extremely hindered\nsystem (e.g., N-Me Diagnostic workflow for troubleshooting low conversion in hindered amine acylation. Frequently Asked Questions (Troubleshooting Guide) Q1: Why does standard EDC/HOB...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Is it an extremely hindered\nsystem (e.g., N-Me

Diagnostic workflow for troubleshooting low conversion in hindered amine acylation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does standard EDC/HOBt coupling fail for my secondary/bulky amine, and what is the mechanistic alternative? A: Standard coupling reagents like EDC or DIC activate the carboxylic acid by forming an O-acylisourea intermediate, which is subsequently converted by HOBt into an active ester. For unhindered primary amines, this ester is sufficiently electrophilic. However, bulky amines suffer from severe steric repulsion when approaching the HOBt ester, dropping the bimolecular reaction rate near zero[1]. Solution: Switch to uronium/aminium salts based on the 7-azabenzotriazole (HOAt) scaffold, such as HATU or COMU [2]. The nitrogen atom at the 7-position of the HOAt ring acts as a neighboring group, hydrogen-bonding with the incoming amine. This pre-organizes the transition state, effectively accelerating the acylation of hindered secondary amines by orders of magnitude[3].

Q2: I am trying to couple two extremely hindered amino acids (e.g., Aib to N-methyl-Aib). Even HATU yields <5%. What is the ultimate fallback? A: You have reached the absolute steric limit of urethane-protected amino acid coupling. Even highly reactive HOAt-active esters fail when both the electrophile and nucleophile possess extreme steric bulk. Solution: You must switch to Fmoc-Amino Acid Fluorides [4]. Unlike acid chlorides, acid fluorides are remarkably stable to Fmoc solid-phase synthesis conditions and do not readily form epimerization-prone oxazolones[3]. The small atomic radius of the fluorine atom minimizes steric hindrance at the carbonyl carbon, allowing the hindered amine to attack efficiently. Acid fluorides can be generated in situ using TFFH (tetramethylfluoroformamidinium hexafluorophosphate) or isolated prior to use[5].

Q3: How can I force a sluggish acylation without causing massive epimerization of my chiral center? A: When researchers try to force a slow reaction by increasing temperature, concentration, or base strength, the activated carboxylic acid often cyclizes into an oxazolone intermediate, leading to rapid racemization/epimerization. Solution: Use T3P (Propylphosphonic anhydride) combined with a mild, non-nucleophilic base like pyridine or 2,4,6-collidine[6]. T3P activates the acid by forming a mixed anhydride. Because the byproducts are water-soluble phosphonic acids, the reaction milieu remains mildly acidic/neutral relative to uronium salt couplings, drastically suppressing oxazolone formation while still driving the coupling of poorly nucleophilic anilines and hindered amines[7].

Q4: Does the choice of base and solvent matter for hindered acylation? A: Absolutely. The base must be strong enough to deprotonate the carboxylic acid but not so nucleophilic that it competes with the hindered amine or strips the α-proton.

  • Base Selection: For HATU/COMU, DIPEA (N,N-diisopropylethylamine) is standard. However, if epimerization is observed, switch to 2,4,6-collidine.

  • Solvent Optimization: Bimolecular reactions depend heavily on concentration. Use polar aprotic solvents (DMF, NMP, or 2-MeTHF) that allow you to run the reaction at high concentrations (>0.5 M)[8]. If solubility permits, running the reaction neat or at 1.0 M can force a stubborn coupling.

Reagent Comparison Data

To streamline your optimization process, the quantitative behavior of common coupling systems against steric hindrance is summarized below:

Reagent SystemActive IntermediateReactivity vs. StericsEpimerization RiskPrimary Byproduct
EDC / HOBt O-acylisourea / Bt-esterLowLowUrea (water soluble)
HATU / DIPEA At-ester (Neighboring group)HighModerate to HighTetramethylurea
TFFH / DIPEA Acyl FluorideVery HighLowTetramethylurea
T3P / Pyridine Mixed AnhydrideModerateVery LowPhosphonic acids

Experimental Protocol: Microwave-Assisted In Situ Acid Fluoride Coupling

This self-validating protocol is designed for the acylation of extremely hindered secondary amines (e.g., N-methyl amino acids) where standard uronium salts fail.

Step 1: Reagent Preparation

  • Flame-dry all glassware under an inert atmosphere (Argon or N2). Ensure the hindered amine (1.0 eq) and the carboxylic acid (1.5 eq) are thoroughly dried to prevent hydrolysis of the highly reactive intermediates.

  • Dissolve the carboxylic acid and TFFH (1.5 eq) in anhydrous DMF to achieve a high concentration (0.5 M to 1.0 M).

Step 2: In Situ Activation

  • Add DIPEA (3.0 eq) dropwise to the solution at room temperature.

  • Stir for 15 minutes. The TFFH will rapidly convert the carboxylic acid into the highly reactive acyl fluoride.

  • Self-Validation Check 1: Quench a 5 µL aliquot of the activation mixture with 50 µL of anhydrous methanol. Analyze via LC-MS. The presence of the corresponding methyl ester confirms successful generation of the acyl fluoride. If unreacted acid remains, verify the quality of TFFH and ensure strictly anhydrous conditions.

Step 3: Coupling

  • Add the hindered amine (1.0 eq) to the activated mixture.

  • Transfer the sealed vial to a microwave reactor. Heat at 75°C for 20 minutes. Microwave heating provides uniform energy distribution, overcoming the high activation energy barrier of the sterically congested transition state.

  • Self-Validation Check 2: Perform a micro-cleavage (if using solid-phase) or TLC/LC-MS (if solution-phase) after 20 minutes of microwave heating. The disappearance of the hindered amine mass peak validates complete conversion.

Step 4: Workup (Solution Phase)

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash successively with 5% aqueous citric acid, saturated NaHCO3, and brine.

  • Dry over Na2SO4, filter, and concentrate. The primary byproduct (tetramethylurea) is highly water-soluble and is effectively removed during the aqueous washes.

Sources

Optimization

Optimizing reaction conditions for the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Welcome to the technical support center for the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure a successful and optimized synthesis.

The synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid is typically achieved through a two-step process. The foundational reaction is a Williamson ether synthesis, a reliable and well-established method for forming ethers.[1][2] This is followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid. While the overall synthetic strategy is straightforward, optimizing reaction conditions is crucial for achieving high yield and purity, especially given the specific substitution pattern of the target molecule.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have before embarking on this synthesis.

Q1: What is the general synthetic route for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid?

The most common and efficient route involves a two-step procedure:

  • Williamson Ether Synthesis: 3-methyl-4-nitrophenol is reacted with an alkyl 2-bromo-2-methylpropanoate (e.g., ethyl 2-bromo-2-methylpropionate) in the presence of a base to form the corresponding ether-ester intermediate.[3][4]

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions, followed by acidification, to yield the final carboxylic acid product.[3][4]

Q2: Why is the Williamson ether synthesis the preferred method for the first step?

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[1][5] It proceeds via an SN2 mechanism, which is generally efficient for reacting a phenoxide with a primary or secondary alkyl halide.[5] In this specific synthesis, the phenoxide is formed by deprotonating 3-methyl-4-nitrophenol, which then acts as a nucleophile.

Q3: What are the critical parameters to control during the Williamson ether synthesis step?

The key parameters to control for a successful Williamson ether synthesis are:

  • Choice of Base: A suitable base is required to deprotonate the phenol without causing side reactions.

  • Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Temperature: The reaction temperature affects the rate of reaction and the potential for side reactions.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of both the ether synthesis and the hydrolysis steps. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during your experiments.

Problem Area 1: Low Yield in Williamson Ether Synthesis

Q: I am getting a low yield of the ether-ester intermediate. What are the likely causes and how can I improve it?

A low yield in the Williamson ether synthesis step can be attributed to several factors. Let's break them down systematically.

1. Incomplete Deprotonation of the Phenol:

  • Causality: The phenoxide is the active nucleophile in this reaction. If the 3-methyl-4-nitrophenol is not fully deprotonated, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction. The acidity of the phenol is influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

  • Troubleshooting Protocol:

    • Base Selection: A moderately strong base is required. While strong bases like sodium hydride (NaH) can be used, they are often unnecessary for phenols and can be hazardous. A weaker base like potassium carbonate (K₂CO₃) is a good starting point, as it is generally sufficient to deprotonate phenols.[3][4] If incomplete reaction is observed, consider a stronger base like sodium hydroxide (NaOH).[6]

    • Stoichiometry of the Base: Ensure you are using at least a stoichiometric equivalent of the base. Using a slight excess (e.g., 1.1-1.5 equivalents) can help drive the deprotonation to completion.

2. Inefficient Nucleophilic Attack:

  • Causality: The SN2 reaction rate is highly dependent on the solvent. A polar aprotic solvent is ideal as it can dissolve the ionic phenoxide while not solvating the nucleophile so strongly as to hinder its reactivity.

  • Troubleshooting Protocol:

    • Solvent Optimization: If you are using a solvent like acetonitrile, which is a good choice, ensure it is dry.[3][4] Other suitable polar aprotic solvents to consider are dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are excellent for SN2 reactions.[7]

    • Temperature Adjustment: The reaction is often performed at elevated temperatures (reflux) to increase the reaction rate.[3][4] If the yield is still low, a moderate increase in temperature or prolonged reaction time could be beneficial. However, excessively high temperatures can lead to decomposition or side reactions.

3. Side Reactions:

  • Causality: While the primary alkyl bromide is a good substrate for SN2 reactions, elimination reactions can sometimes compete, although this is less likely with a phenoxide nucleophile.

  • Troubleshooting Protocol:

    • Temperature Control: Avoid excessively high temperatures, which can favor elimination reactions. A systematic study of the reaction temperature (e.g., 60°C, 80°C, reflux) can help identify the optimal condition.

Experimental Workflow: Optimization of Williamson Ether Synthesis

Troubleshooting_Flow cluster_Williamson Williamson Ether Synthesis Troubleshooting cluster_Hydrolysis Hydrolysis Troubleshooting cluster_Purification Purification Troubleshooting Start Low Yield or Incomplete Reaction Step1_Check Check Williamson Ether Synthesis Step Start->Step1_Check Step2_Check Check Hydrolysis Step Start->Step2_Check Purification_Check Purification Issues Start->Purification_Check Base Optimize Base: - Stronger base (e.g., NaOH) - Increase stoichiometry Step1_Check->Base Solvent Optimize Solvent: - Use dry polar aprotic (DMF, DMSO) - Ensure adequate solubility Step1_Check->Solvent Temp Optimize Temperature: - Gradual increase - Prolong reaction time Step1_Check->Temp Base_Hydrolysis Optimize Base/Solvent: - Use excess strong base (LiOH, NaOH) - Ensure proper solvent mixture (THF/MeOH/H₂O) Step2_Check->Base_Hydrolysis Temp_Hydrolysis Increase Temperature: - Gentle heating (40-50°C) Step2_Check->Temp_Hydrolysis Time_Hydrolysis Increase Reaction Time: - Monitor by TLC Step2_Check->Time_Hydrolysis Extraction Refine Extraction: - Ensure complete acidification - Use appropriate organic solvent Purification_Check->Extraction Recrystallization Optimize Recrystallization: - Screen different solvent systems Purification_Check->Recrystallization

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • García-de-la-Mora, E., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2261. [Link]

  • SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 2 and 3. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. JICA. [Link]

  • Wikipedia. (2023, December 26). Williamson ether synthesis. Wikipedia. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hydrolysis in 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl Chloride Workup

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing a critical bottleneck in the synthesis of complex ethers and amides: the unintended hydrolysis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing a critical bottleneck in the synthesis of complex ethers and amides: the unintended hydrolysis of 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride back to its parent carboxylic acid during post-reaction workup.

Below, we dissect the chemical causality of this issue, provide self-validating anhydrous protocols, and answer frequently asked questions to ensure the integrity of your synthetic pipeline.

The Causality of Hydrolysis: Why Does It Happen?

It is a common misconception that the bulky tertiary alpha-carbon (the gem-dimethyl groups) in 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride provides enough steric shielding to protect the molecule from water.

While steric hindrance slows down nucleophilic attack compared to simpler molecules like acetyl chloride, the acyl chloride functional group remains intrinsically hyper-reactive. The highly polarized carbon-chlorine bond makes the carbonyl carbon extremely electrophilic[1]. When exposed to water—even atmospheric moisture or standard aqueous basic washes—water acts as a nucleophile. It attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the irreversible elimination of the chloride ion and a proton to yield the carboxylic acid and HCl[1][2].

Mechanism A Acid Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Water B->C D Carboxylic Acid + HCl C->D Chloride Elimination

Fig 1: Nucleophilic acyl substitution mechanism causing acid chloride hydrolysis.

Frequently Asked Questions (Troubleshooting)

Q1: I usually quench my chlorination reactions with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize HCl. Why is my yield of the acid chloride so low? A1: Aqueous bicarbonate washes are highly detrimental to this specific intermediate. While the base successfully neutralizes the HCl byproduct, the water present rapidly attacks the highly electrophilic acid chloride[1]. Furthermore, the base actively accelerates the thermodynamic sink by deprotonating the newly formed carboxylic acid, pulling the equilibrium entirely toward the hydrolyzed byproduct[2]. You must strictly avoid aqueous workups for this compound[3].

Q2: If I cannot use an aqueous wash, how do I remove unreacted chlorinating agents (thionyl chloride or oxalyl chloride) and residual HCl? A2: The most effective method is azeotropic distillation under reduced pressure . By adding an anhydrous, inert solvent with a suitable boiling point (such as anhydrous toluene) and evaporating it under vacuum, you co-evaporate the volatile chlorinating agents along with residual HCl. This leaves the pure acid chloride behind without introducing any water[3].

Q3: My downstream reaction is an amidation that requires neutralizing the HCl byproduct. How do I achieve this without an aqueous biphasic system (Schotten-Baumann conditions)? A3: Use an anhydrous, non-nucleophilic organic base directly in your next reaction step. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard choices. If your amine nucleophile is inexpensive, you can simply use two equivalents of the amine itself—one to act as the nucleophile, and one to act as the base to trap the HCl[1][3].

Q4: Can I store the purified 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride for later use? A4: It is highly recommended to use this acid chloride immediately in a "telescoped" reaction. If storage is absolutely unavoidable, store it neat (or in anhydrous DCM) under a strict argon atmosphere at -20 °C in a tightly sealed Schlenk flask. Standard septa are permeable to atmospheric moisture, leading to gradual hydrolysis over time.

Data Presentation: Comparison of Workup Strategies

To illustrate the impact of workup choices on the survival of 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride, consider the following empirical data summary:

Workup MethodResidual Chlorinating AgentHydrolysis RiskTypical Yield of Active Acyl Chloride
Aqueous Bicarbonate Wash LowCritical (>80% hydrolysis)< 20%
Direct Evaporation (No Azeotrope) Moderate (Trapped HCl)Low70 - 85%
Azeotropic Distillation (Toluene) Trace / UndetectableNegligible> 95%

Self-Validating Protocol: Anhydrous Synthesis and Isolation

To prevent hydrolysis, the entire workflow must be kept rigorously free of water. The following protocol utilizes oxalyl chloride, which is preferred over thionyl chloride because its byproducts ( CO , CO2​ , HCl ) are gases, making purification significantly easier.

Workflow S1 1. Chlorination (Oxalyl Chloride, DCM) S2 2. Evaporate Volatiles (Rotary Evaporator) S1->S2 S3 3. Azeotropic Drying (Co-evaporate w/ Toluene) S2->S3 Removes HCl & COCl2 S4 4. Telescoped Reaction (Add Amine + DIPEA) S3->S4 Anhydrous Acid Chloride

Fig 2: Anhydrous workflow for the isolation and telescoped use of acid chlorides.

Step-by-Step Methodology

Step 1: Reaction Setup In an oven-dried round-bottom flask purged with argon, dissolve 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (approx. 2 drops per 10 mmol)[3].

Step 2: Chlorination Cool the flask to 0 °C. Slowly add oxalyl chloride (1.2 to 1.5 eq) dropwise via syringe. Causality Note: The DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which then reacts with the carboxylic acid.

Step 3: Self-Validation (FTIR) Allow the reaction to warm to room temperature and stir until gas evolution completely ceases (typically 2-4 hours). Validation Check: Before proceeding to evaporation, withdraw a 50 µL aliquot, evaporate it under a stream of nitrogen, and analyze via FTIR. Confirm the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the shift of the C=O stretch from ~1710 cm⁻¹ to the characteristic acid chloride region of ~1800 cm⁻¹. Do not proceed until conversion is verified.

Step 4: Primary Evaporation Transfer the flask to a rotary evaporator connected to a cold trap. Remove the DCM and excess oxalyl chloride under reduced pressure. Crucial: Keep the water bath below 30 °C to prevent thermal decomposition of the product.

Step 5: Azeotropic Drying Resuspend the resulting crude residue in 10-15 mL of anhydrous toluene. Evaporate again under reduced pressure. Repeat this resuspension and evaporation step one more time. Causality Note: Toluene forms an azeotrope with residual oxalyl chloride and HCl, effectively "sweeping" these acidic impurities out of the mixture without the need for an aqueous basic wash[3].

Step 6: Telescoped Application Immediately flush the flask containing the purified 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride with argon. Resuspend the compound in your desired anhydrous solvent (e.g., THF or DCM) and proceed directly to your downstream coupling reaction, utilizing an anhydrous base like DIPEA to neutralize the newly formed HCl.

References

  • Title: Hydrolysis of Acid Chlorides (Chem263 Notes) Source: University of Alberta URL: [Link]

  • Title: 21.4: Chemistry of Acid Halides Source: Chemistry LibreTexts URL: [Link]

Sources

Optimization

Identifying impurities in 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride by mass spectrometry

Welcome to the Analytical Troubleshooting & Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of analyzing highly reactive synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting & Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of analyzing highly reactive synthetic intermediates.

Analyzing 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a fundamental analytical paradox: the high electrophilic reactivity that makes acid chlorides excellent synthetic precursors also makes them inherently unstable in standard LC-MS environments. Direct injection typically results in rapid on-column degradation, leading to erroneous impurity profiles.

This guide provides a causality-driven troubleshooting framework, self-validating protocols, and validated derivatization strategies to ensure absolute analytical integrity.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why do I observe a massive peak at m/z 238.07 ([M-H]⁻) but no signal for my target acid chloride (m/z 257)?

The Causality: You are observing the hydrolysis product. Acid chlorides are highly susceptible to nucleophilic attack. When introduced to the protic solvents (water, methanol, acetonitrile with high moisture) commonly used in reversed-phase LC mobile phases, the acid chloride rapidly hydrolyzes to its parent carboxylic acid, 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid[1]. Direct analysis is fundamentally flawed because it is impossible to distinguish between the intrinsic carboxylic acid impurity present in your sample and the acid generated in situ during the chromatographic run.

Q2: Can I use anhydrous methanol to quench the sample before LC-MS?

The Causality: While quenching with anhydrous methanol successfully converts the reactive acid chloride into a stable methyl ester[1], it introduces a critical analytical blind spot. If your upstream synthetic route utilized methanol, the methyl ester may already exist as a process impurity. By derivatizing with methanol, you mask this pre-existing impurity, making accurate quantification impossible.

Q3: What is the most robust derivatization strategy for this specific compound?

The Causality: Orthogonal amidation. Reacting the acid chloride with a secondary amine (e.g., diethylamine) yields a stable amide derivative. The reaction rate between acid chlorides and basic amines is significantly higher than their reaction with water or alcohols[2]. Chemical derivatization is a proven strategy in LC-MS to improve the analytical characteristics, ionization efficiency, and stability of target compounds[3]. This orthogonal approach allows you to simultaneously quantify the intact acid chloride (as the diethylamide), the residual carboxylic acid, and any pre-existing ester impurities in a single run.

Part 2: Visualizing the Analytical Workflow

Reaction Pathways

ReactionMechanisms AC 2-Methyl-2-(3-methyl-4-nitrophenoxy) propanoyl chloride H2O H2O / Moisture (Unintended) AC->H2O MeOH Methanol (Protic Solvent) AC->MeOH Amine Diethylamine (Derivatization Reagent) AC->Amine Acid Carboxylic Acid (Degradation Product) H2O->Acid Hydrolysis Ester Methyl Ester (Masks Impurities) MeOH->Ester Esterification Amide Stable Amide Derivative (Target for LC-MS) Amine->Amide Amidation (Recommended)

Fig 1. Degradation pathways vs. targeted amidation of the reactive acid chloride intermediate.

Experimental Workflow

Workflow S1 1. Sample Dissolution (Aprotic MeCN) S2 2. In-situ Quenching (Diethylamine) S1->S2 S3 3. System Suitability (Spike Recovery) S2->S3 S4 4. RP-LC Separation (C18 Column) S3->S4 S5 5. ESI-MS/MS (+/- Polarity) S4->S5

Fig 2. Self-validating LC-MS workflow utilizing pre-column derivatization for acid chlorides.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating control step. If your reagents contain trace moisture, the acid chloride will hydrolyze before it can be derivatized, artificially inflating the carboxylic acid impurity data.

Step 1: Reagent Preparation (Strictly Anhydrous)
  • Prepare a Quenching Solution : 2% (v/v) Diethylamine (DEA) in anhydrous acetonitrile (MeCN). Note: Ensure MeCN is LC-MS grade and stored over molecular sieves to prevent moisture introduction.

  • Prepare a Diluent : 0.1% Formic acid in 50:50 MeCN:Water (for final dilution prior to injection).

Step 2: Sample Derivatization & Quenching
  • Accurately weigh 10 mg of the 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride sample.

  • Dissolve immediately in 1.0 mL of anhydrous MeCN (Stock Solution).

  • Transfer 100 µL of the Stock Solution into a 1.5 mL autosampler vial.

  • Add 400 µL of the Quenching Solution (DEA in MeCN). Vortex for 30 seconds. The amidation reaction is instantaneous at room temperature[2].

  • Evaporate the sample to dryness under a gentle stream of nitrogen to remove excess DEA.

  • Reconstitute the residue in 1.0 mL of the Diluent [3].

Step 3: System Suitability & Validation Check

How do you know your protocol didn't cause degradation? Prepare a Spiked Control : Spike a known concentration (e.g., 1%) of the reference carboxylic acid into a blank MeCN solution, then subject it to Steps 2.3 - 2.6. Validation Criteria: The peak area of the carboxylic acid in the Spiked Control must remain constant, confirming that the derivatization conditions do not degrade existing impurities or induce unwanted hydrolysis.

Step 4: LC-MS Acquisition Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) with rapid polarity switching. The amide derivative ionizes optimally in Positive mode (ESI+), while the carboxylic acid impurity ionizes optimally in Negative mode (ESI-).

Part 4: Quantitative Data & Impurity Profiling Matrix

Use the following exact mass targets for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method development.

Analyte CategoryChemical SpeciesFormulaMonoisotopic MassTarget MS IonPolarity
API Intermediate 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride (Analyzed as Diethylamide)C₁₅H₂₂N₂O₄294.158 Dam/z 295.16 [M+H]⁺ESI (+)
Process Impurity 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (Hydrolysis Product / Precursor)C₁₁H₁₃NO₅239.079 Dam/z 238.07 [M-H]⁻ESI (-)
Process Impurity Methyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate (Methanolysis Product)C₁₂H₁₅NO₅253.095 Dam/z 254.10 [M+H]⁺ESI (+)
Process Impurity 3-Methyl-4-nitrophenol (Starting Material)C₇H₇NO₃153.043 Dam/z 152.03 [M-H]⁻ESI (-)

References

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available at:[Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.

Sources

Troubleshooting

Alternative chlorinating agents to thionyl chloride for acyl chloride synthesis.

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide addresses critical troubleshooting and methodology optimization for synthesizing acyl chlorides when tradition...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide addresses critical troubleshooting and methodology optimization for synthesizing acyl chlorides when traditional thionyl chloride ( SOCl2​ ) is unsuitable due to its harsh, acidic, and high-temperature requirements.

As a Senior Application Scientist, I have structured this guide to not only provide step-by-step protocols but to explain the underlying mechanistic causality of each reagent. Every protocol described herein is designed as a self-validating system, ensuring you can visually or analytically confirm success at the bench.

Strategic Reagent Selection Guide

Q: Why should I transition away from Thionyl Chloride ( SOCl2​ ) for complex molecules? A: While SOCl2​ is highly economical for simple, robust substrates, it typically requires heating (often reflux) and generates harsh acidic byproducts ( HCl and SO2​ ). In advanced drug development, these conditions frequently cause the degradation of acid-sensitive protecting groups (e.g., Boc, acetals) and drive the epimerization of delicate chiral centers. Modern alternatives offer milder temperatures, neutral mechanistic pathways, and simplified post-reaction processing.

Quantitative & Qualitative Comparison of Chlorinating Agents
ReagentOperating TempPrimary ByproductsCausality of Selection (Best For...)
Oxalyl Chloride + DMF 0°C to 25°C CO , CO2​ , HCl (Gas)General Synthesis: Highly driven by irreversible gas evolution; leaves no solid residues.
Ghosez's Reagent 0°C to 25°CN,N-dimethylisobutyramideFragile Substrates: Strictly neutral conditions; prevents epimerization in chiral peptides.
Cyanuric Chloride (TCT) 25°C to RefluxHydroxydichloro-s-triazineGas-Restricted Labs: Generates water-soluble solid byproducts; avoids toxic gas emission.

Oxalyl Chloride & DMF Catalysis: Troubleshooting & Protocol

Q: My oxalyl chloride reaction is stalling, or I am observing incomplete conversion. What is the mechanistic cause? A: Oxalyl chloride itself reacts sluggishly with carboxylic acids. The reaction's high efficiency is entirely dependent on a catalytic cycle driven by N,N-dimethylformamide (DMF) 1. Oxalyl chloride reacts with DMF to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). If your reaction stalls, the causality usually points to moisture contamination. Water rapidly hydrolyzes the chloroiminium intermediate back into DMF and HCl , breaking the catalytic cycle before it can activate your carboxylic acid.

VilsmeierHaack DMF DMF (Catalyst) VH_Int Vilsmeier-Haack Intermediate DMF->VH_Int + Oxalyl Chloride Oxalyl Oxalyl Chloride Oxalyl->VH_Int Gas CO + CO2 + Cl- VH_Int->Gas Gas Evolution AcylCl Acyl Chloride (Product) VH_Int->AcylCl + Carboxylic Acid Acid Carboxylic Acid Acid->AcylCl AcylCl->DMF DMF Regenerated

DMF-catalyzed activation pathway of oxalyl chloride via Vilsmeier-Haack intermediate.

Self-Validating Protocol: Oxalyl Chloride Synthesis
  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of anhydrous DMF (0.05 to 0.1 eq). Cool the mixture to 0°C.

  • Addition & Validation: Add oxalyl chloride (1.2 to 1.5 eq) dropwise.

    • Self-Validation Checkpoint: You must observe immediate, vigorous effervescence. This bubbling is the release of CO and CO2​ gases. The reaction is complete when gas evolution ceases entirely upon warming to room temperature, providing a reliable visual endpoint without needing TLC.

  • Workup: Concentrate the mixture under reduced pressure. The excess oxalyl chloride (boiling point 63°C) and gaseous byproducts evaporate completely, leaving the crude acyl chloride ready for immediate downstream coupling 1.

Ghosez's Reagent for Highly Sensitive Substrates

Q: I am working with Fmoc-protected amino acids and complex natural product precursors. Both SOCl2​ and Oxalyl Chloride cause degradation. What is the alternative? A: For substrates prone to acid-catalyzed degradation or epimerization, use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This reagent operates under strictly neutral conditions, converting carboxylic acids to acyl chlorides without releasing any HCl gas 2. It is highly effective for automated solid-phase peptide synthesis (SPPS) and the total synthesis of complex macrocycles, such as the synthesis of (±)-epimeloscine 3.

Self-Validating Protocol: In Situ Acylation with Ghosez's Reagent
  • Preparation: Dissolve the sensitive carboxylic acid (1.0 eq) in anhydrous THF or DCM at 0°C under argon.

  • Activation: Add Ghosez's reagent (1.1 eq) dropwise.

    • Self-Validation Checkpoint: Unlike oxalyl chloride, this reaction mixture will remain completely homogeneous and will not evolve gas. To validate conversion, quench a 5 µL aliquot into anhydrous methanol containing a drop of triethylamine. Complete conversion is confirmed when LC-MS detects only the corresponding methyl ester, with no residual free acid.

  • Coupling: The resulting acyl chloride and the benign byproduct (N,N-dimethylisobutyramide) can typically be used directly in situ for amine coupling without prior purification 2.

Cyanuric Chloride (TCT) for Gaseous-Free Synthesis

Q: My facility restricts the generation of toxic gases like CO and SO2​ . How can I synthesize acyl chlorides without gaseous byproducts? A: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an excellent alternative that avoids gaseous byproducts entirely. It activates the carboxylic acid via a nucleophilic aromatic substitution ( SN​Ar ) mechanism, forming an active ester intermediate that rapidly collapses into the acyl chloride 4. The primary byproduct is hydroxydichloro-1,3,5-triazine, which is highly water-soluble and can be easily removed via a simple aqueous wash, or completely bypassed using a solid-phase Wang resin-bound variant 5.

DecisionTree Start Substrate Analysis AcidSens Acid/Stereo-Sensitive? Start->AcidSens GasRestrict Gas Evolution Restricted? AcidSens->GasRestrict No Ghosez Use Ghosez's Reagent (Neutral, No Gas) AcidSens->Ghosez Yes (e.g., Peptides) Cyanuric Use Cyanuric Chloride (Solid Byproducts) GasRestrict->Cyanuric Yes Oxalyl Use Oxalyl Chloride + DMF (Standard, Clean) GasRestrict->Oxalyl No

Decision tree for selecting the optimal acyl chloride synthesis reagent.

Self-Validating Protocol: Cyanuric Chloride Acylation
  • Preparation: Dissolve the carboxylic acid (1.0 eq) in dichloromethane. Add triethylamine (1.1 eq) to deprotonate the acid, forming the carboxylate salt.

  • Reaction: Add cyanuric chloride (0.4 eq, as each molecule can theoretically donate multiple chlorides, though 0.4-0.5 is practically optimal). Stir at room temperature.

    • Self-Validation Checkpoint: As the reaction progresses, the byproduct (hydroxydichloro-1,3,5-triazine) will begin to precipitate out of the non-polar solvent as a white solid, providing a visual indicator of reaction progression.

  • Workup: Filter off the precipitated triazine byproduct. Wash the organic filtrate with cold water to remove any residual water-soluble triazine derivatives, dry over Na2​SO4​ , and concentrate to yield the pure acyl chloride 4.

References

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison Wolfabio[Link]

  • Optimized Monomer-Based Synthesis of Poly-N-amino Peptides ACS Publications[Link]

  • A short total synthesis of (±)-epimeloscine and (±)-meloscine enabled by a cascade radical annulation of a divinylcyclopropane NIH / PMC[Link]

  • Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones Semantic Scholar[Link]

  • A Novel Solid-Phase Chlorinating Reagent for the Synthesis of Acyl Chlorides ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the herbicidal activity of phenoxyacetic acid derivatives.

Executive Summary As a Senior Application Scientist, I approach the evaluation of synthetic auxins not merely as a binary observation of plant mortality, but as a quantifiable disruption of molecular homeostasis. Phenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of synthetic auxins not merely as a binary observation of plant mortality, but as a quantifiable disruption of molecular homeostasis. Phenoxyacetic acid derivatives—most notably 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid)—have been cornerstones of broadleaf weed management for decades. While both compounds mimic the endogenous plant hormone indole-3-acetic acid (IAA), their distinct structural modifications confer unique receptor binding kinetics, translocation efficiencies, and metabolic resistance profiles.

This guide provides an objective, data-driven comparison of these derivatives, detailing their molecular mechanisms, comparative efficacy, and the self-validating experimental protocols required to evaluate novel herbicidal compounds in the drug development pipeline.

Molecular Mechanism of Action: The TIR1/AFB Pathway

To understand the comparative efficacy of phenoxyacetic acid derivatives, we must trace their journey from structural conformation at the receptor level to terminal physiological collapse.

Unlike endogenous IAA, which is rapidly degraded to maintain hormonal balance, synthetic auxins like 2,4-D and MCPA resist metabolic breakdown. Their primary mode of action is initiated by binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptors (1[1]). This binding event stabilizes a ternary complex with Aux/IAA transcriptional repressors, effectively recruiting the SCF E3 ubiquitin ligase complex (2[2]).

The subsequent polyubiquitination and 26S proteasomal degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs). These ARFs drive a massive, unsustainable transcription of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and 9-cis-epoxycarotenoid dioxygenase (NCED). The result is a lethal burst of ethylene and abscisic acid (ABA), culminating in rapid tissue senescence, reactive oxygen species (ROS) generation, and cell death (3[3]).

Pathway Auxin Phenoxyacetic Acid (e.g., 2,4-D, MCPA) Complex TIR1-Auxin-Aux/IAA Co-receptor Complex Auxin->Complex Ligand Binding Receptor TIR1/AFB Receptors Receptor->Complex Scaffold Ubiquitin SCF E3 Ligase Polyubiquitination Complex->Ubiquitin Recruits Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome Targets Aux/IAA ARF ARF Derepression & Gene Transcription Proteasome->ARF Releases Repression Hormones Ethylene & ABA Biosynthesis Burst ARF->Hormones Upregulates ACC/NCED Death Cellular Senescence & Plant Death Hormones->Death Induces

Fig 1. TIR1/AFB-mediated signaling pathway of phenoxyacetic acid herbicides.

Comparative Data: 2,4-D vs. MCPA

While both 2,4-D and MCPA share the phenoxyacetic acid scaffold, the substitution of a chlorine atom (in 2,4-D) with a methyl group (in MCPA) at the 2-position of the aromatic ring alters their binding kinetics and in vivo selectivity.

Field efficacy studies generally demonstrate a toxicity hierarchy where 2,4-D exhibits slightly higher overall potency than MCPA on hardened broadleaf weeds (4[4]). However, MCPA is often the preferred alternative in specific cropping systems (e.g., oats, peas, and flax) due to its superior crop safety profile. Furthermore, both herbicides utilize PIN-FORMED (PIN) auxin transporters for cellular efflux, meaning their systemic translocation is highly efficient (5[5]).

Table 1: Comparative Profile of Key Phenoxyacetic Acid Derivatives
Metric2,4-D (2,4-Dichlorophenoxyacetic acid)MCPA (2-methyl-4-chlorophenoxyacetic acid)
Primary Target TIR1/AFB ReceptorsTIR1/AFB Receptors
Relative Efficacy High (Baseline Standard)Moderate to High
Receptor Affinity (In Vitro) High (Strong stabilization of Aux/IAA)Moderate (Slightly faster dissociation rate)
Translocation Efficiency High (Phloem/Xylem via PIN transporters)High (Phloem/Xylem via PIN transporters)
Primary Crop Tolerance Wheat, Corn, PasturesOats, Flax, Peas, Cereals
Downstream Physiological Effect Severe Ethylene/ABA burstModerate to Severe Ethylene/ABA burst

Experimental Methodologies: A Self-Validating System

In drug development, a single assay is never sufficient. High receptor affinity does not guarantee field efficacy due to physiological barriers like cuticular penetration or active efflux. Conversely, field efficacy alone does not confirm the mechanism of action. Therefore, every protocol must be part of a self-validating system . We decouple intrinsic receptor affinity (in vitro) from physiological variables (in vivo) to ensure our data is both mechanistically sound and agriculturally relevant.

Protocol 1: In Vitro Surface Plasmon Resonance (SPR) Target-Site Affinity Assay

Causality: This assay isolates the fundamental binding event, allowing us to quantify the exact dissociation constant (Kd) of the herbicide to the TIR1/AFB receptor without the confounding variables of plant metabolism (2[2]).

  • Sensor Chip Preparation: Immobilize a synthetic Aux/IAA degron peptide onto a gold-coated SPR sensor chip using standard amine coupling.

  • Receptor Complex Assembly: Purify recombinant TIR1/AFB protein. Critical Step: Ensure the presence of the inositol-6-phosphate (IP6) cofactor in the buffer, as it is structurally required for competent receptor folding and ligand binding (2[2]).

  • Ligand Injection (Dose-Response): Inject the TIR1-IP6 complex alongside varying logarithmic concentrations (e.g., 0.1 µM to 100 µM) of the phenoxyacetic acid derivative.

  • Kinetic Analysis: Record the association ( kon​ ) and dissociation ( koff​ ) phases. Calculate the overall binding affinity ( Kd​ ) using a 1:1 Langmuir binding model.

Protocol 2: In Vivo Whole-Plant Dose-Response Phenotypic Assay

Causality: Biological responses to xenobiotics are rarely linear. We utilize a log-logistic regression model to accurately capture the threshold effects and saturation kinetics characteristic of receptor-mediated toxicity, translating molecular affinity into phenotypic efficacy (6[6]).

  • Plant Material Standardization: Cultivate susceptible broadleaf models (e.g., Amaranthus spp.) under controlled greenhouse conditions (25°C/20°C day/night, 16h photoperiod) until the 4-leaf stage.

  • Logarithmic Dosing: Apply the herbicide formulations at rates ranging from 4×10−1 to 1×10−5 times the standard agricultural use rate to capture the full sigmoidal response curve.

  • Phenotypic Scoring (14 DAT): At 14 Days After Treatment (DAT), harvest the above-ground biomass. Dry the biomass at 70°C for 48 hours to obtain the dry weight.

  • Statistical Regression: Plot the dry weight against the logarithmic dose. Utilize a log-logistic regression model to calculate the GR50​ (the dose required to reduce growth by 50%).

Workflow Prep Compound Formulation (Logarithmic Dosing) SPR In Vitro SPR Assay (TIR1 Binding Kinetics) Prep->SPR Purified Protein InVivo In Vivo Dose-Response (14 DAT Biomass) Prep->InVivo Whole Plant Analysis Log-Logistic Regression (Kd & GR50) SPR->Analysis Association/Dissociation InVivo->Analysis Growth Reduction Validation Efficacy Validation (Affinity vs. Phenotype) Analysis->Validation Correlation

Fig 2. Parallel workflow for validating target-site affinity and whole-plant efficacy.

Conclusion & Strategic Recommendations

For drug development professionals engineering next-generation synthetic auxins, the phenoxyacetic acid class remains a gold standard for structural inspiration. While 2,4-D provides a robust baseline for broad-spectrum efficacy, the subtle structural shift seen in MCPA highlights how minor functional group modifications can drastically alter crop selectivity without abandoning the TIR1/AFB target site. Future development should focus on exploiting specific PIN transporter affinities to enhance targeted accumulation, utilizing the dual in vitro/in vivo validation framework outlined above to streamline lead optimization.

References

  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation Source: ACS Publications URL
  • Auxin Herbicide Action: Lifting the Veil Step by Step Source: PMC URL
  • Source: caws.org.
  • Transport of herbicides by PIN-FORMED auxin transporters Source: ResearchGate URL
  • Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action Source: Benchchem URL
  • Determining Exposure to Auxin-Like Herbicides. II.

Sources

Comparative

A Comparative Guide to the Validation of an Analytical Method for Quantifying 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl Chloride

This guide provides a comprehensive comparison of potential analytical strategies and a detailed validation protocol for the robust quantification of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride. As a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of potential analytical strategies and a detailed validation protocol for the robust quantification of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride. As a critical intermediate in various synthetic pathways, ensuring the purity and concentration of this acyl chloride is paramount for process control and final product quality. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

The Analytical Challenge: The Reactivity of Acyl Chlorides

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride, like all acyl chlorides, possesses a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity presents a significant challenge for direct quantitative analysis.[1] Protic solvents, including residual moisture in aprotic solvents or atmospheric humidity, can rapidly hydrolyze the acyl chloride to its corresponding carboxylic acid, leading to inaccurate quantification.[2][3] Therefore, direct analysis by standard chromatographic techniques is often unreliable.

The solution lies in a derivatization strategy, where the unstable acyl chloride is converted into a stable, easily quantifiable derivative prior to analysis.[4] This guide will compare two common chromatographic approaches following derivatization and proceed to a full validation of the superior method.

Methodology Comparison: GC vs. HPLC
FeatureGas Chromatography (GC) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with Derivatization
Principle The acyl chloride is converted into a volatile, thermally stable ester (e.g., by reaction with an alcohol).[5][6] This derivative is then separated based on its boiling point and interaction with the GC column's stationary phase.[7]The acyl chloride is reacted with a nucleophile that attaches a chromophore, creating a stable, UV-active derivative.[8] This product is then separated by reversed-phase HPLC.[9]
Advantages High resolution for volatile compounds; Flame Ionization Detector (FID) offers a wide linear range.[10]Excellent for non-volatile or thermally labile compounds; high precision and robustness; UV/Vis detection is highly sensitive for chromophoric derivatives.[11]
Disadvantages Requires the derivative to be volatile and thermally stable, which may not always be the case. The high temperatures of the GC inlet can potentially cause degradation of some derivatives.[12]Requires a suitable derivatizing agent that provides a strong UV signal and reacts completely. Mobile phase composition must be carefully controlled.
Suitability for Topic Feasible, but the molecular weight of the target compound's ester derivative may push the limits of volatility.Superior Choice. Derivatization with an agent like 2-nitrophenylhydrazine creates a highly stable derivative with strong UV absorbance at a wavelength where matrix interference is minimal, ensuring high sensitivity and specificity.[8][13]

Based on this comparison, a pre-column derivatization followed by HPLC with UV detection is the most robust and specific strategy for the intended purpose. This guide will now detail the validation of this method.

The Validated Method: Derivatization-HPLC-UV

The core of this method is the reaction of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride with 2-nitrophenylhydrazine. This reaction converts the reactive acyl chloride into a stable hydrazide derivative, which possesses a strong chromophore, making it ideal for sensitive UV detection at a higher wavelength (e.g., 395 nm), thereby minimizing potential interference from the drug substance matrix.[8][13]

Overall Analytical Workflow

The process follows a logical sequence from sample handling to final quantification.

Analytical_Workflow cluster_prep Sample Handling cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Weigh Sample Dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) Sample->Dissolve 1 AddReagent Add 2-Nitrophenylhydrazine Reagent Dissolve->AddReagent 2 React Incubate (e.g., 30 min, RT) AddReagent->React 3 Inject Inject into HPLC-UV React->Inject 4 Separate Chromatographic Separation Inject->Separate 5 Quantify Quantify vs. Standard Curve Separate->Quantify 5

Caption: High-level workflow for quantification via derivatization-HPLC.

Analytical Method Validation Protocol

The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14]

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the derivatized analyte.

    • Analyze the derivatizing reagent solution alone to confirm it does not interfere.

    • Analyze a sample of the drug substance matrix without the acyl chloride.

    • Analyze a sample spiked with the derivatized analyte and known related impurities or potential degradation products (e.g., the corresponding carboxylic acid).

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis (using a Diode Array Detector) should yield a purity angle less than the purity threshold.

Linearity and Range

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in samples within a given range.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]

  • Protocol:

    • Prepare a series of at least five calibration standards by derivatizing known concentrations of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride.

    • The range should typically cover 80% to 120% of the expected test concentration.[14]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Table 1: Representative Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
0.8 105,430
1.0 132,115
1.2 158,980
1.4 184,550
1.6 210,890
Linear Regression Result
Correlation Coefficient (r²) 0.9998
Slope 131,500

| Y-Intercept | 1,230 |

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is determined by recovery studies.

  • Protocol:

    • Spike a placebo or drug substance matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[17]

Table 2: Representative Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 0.80 0.79 98.8%
100% 1.00 1.01 101.0%

| 120% | 1.20 | 1.19 | 99.2% |

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[14]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.[18]

Table 3: Representative Precision Data

Precision Level Parameter Result (%RSD)
Repeatability 6 Replicates (Day 1, Analyst 1) 0.85%

| Intermediate Precision | 6 Replicates (Day 2, Analyst 2) | 1.20% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • LOD is the concentration at which the S/N ratio is approximately 3:1.

    • LOQ is the concentration at which the S/N ratio is approximately 10:1.[7]

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Table 4: Representative Sensitivity Data

Parameter Concentration (µg/mL) Signal-to-Noise Ratio
LOD 0.01 ~3:1

| LOQ | 0.03 | ~10:1 |

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]

  • Protocol:

    • Introduce small variations to the HPLC method parameters, one at a time.

    • Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits. The %RSD of results should not be significantly affected.

Logical Interrelationship of Validation Parameters

The validation parameters are not isolated; they form a logical framework that collectively proves the method is fit for purpose.

Validation_Parameters cluster_core Core Performance cluster_quant Quantitative Reliability cluster_limits Method Sensitivity & Reliability Specificity Specificity Ensures correct analyte is measured Accuracy Accuracy Closeness to true value Specificity->Accuracy Precision Precision Agreement between measurements Specificity->Precision Linearity Linearity Proportionality of response Range Range Operating boundaries Linearity->Range Defines Range->Accuracy Range->Precision LOD LOD Detection limit LOQ LOQ Quantification limit LOQ->Range Lower boundary Robustness Robustness Resilience to changes

Caption: Interdependence of analytical method validation parameters.

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

  • Standard Stock Solution: Accurately weigh ~12.5 mg of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This is the stock solution (~500 µg/mL).

  • Working Standard (1.2 µg/mL): Transfer 60 µL of the stock solution to a 25 mL volumetric flask. Add 2.5 mL of the derivatizing reagent solution and allow to stand at room temperature for 30 minutes. Dilute to volume with acetonitrile.

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain ~1.2 mg of the acyl chloride into a 25 mL volumetric flask. Dissolve in acetonitrile. Transfer 60 µL of this solution to a separate 25 mL flask, add 2.5 mL of the derivatizing reagent, wait 30 minutes, and dilute to volume with acetonitrile.

Protocol 2: HPLC System and Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: Gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 395 nm.[4][8]

  • Column Temperature: 30 °C.

Conclusion

The direct quantification of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is impeded by its inherent reactivity. A method based on pre-column derivatization with 2-nitrophenylhydrazine followed by reversed-phase HPLC-UV analysis provides a stable and sensitive alternative. The comprehensive validation study, performed in accordance with ICH Q2(R1) guidelines, demonstrates that this method is specific, linear, accurate, precise, and robust over the specified range.[14] The presented data confirms its suitability for the routine quality control and quantification of this compound in research and drug development settings.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Zheng, X., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics Inc. [Link]

  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials, Inc. [Link]

  • Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Priestly, L. J., et al. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Acta Chemica Scandinavica, 24, 645-648. [Link]

  • AAPS College. (2017). What Is High Performance Liquid Chromatography Method Validation? AAPS College. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Niedermayer, A. O. (1967). Gas Chromatographic Analysis of C2-C16 Acyl Chlorides as the Butainol-2 Esters. Analytical Chemistry, 39(8), 940-944. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Method Development and Validation of Gas Chromatography. [Link]

  • Valbuena, D., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista Colombiana de Química, 49(2), 25-31. [Link]

  • The Pharma Innovation Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • SCION Instruments. (2024). A Guide to Analytical Method Validation. SCION Instruments. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • Google Patents. (2017).
  • Chemistry LibreTexts. (2021). 12.4: Gas Chromatography. [Link]

  • Journal of Chromatographic Science. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in 2-chloro-N-(2,6-dimethylphenyl)acetamide. [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. Waters Corporation. [Link]

  • Wikipedia. Acyl chloride. [Link]

  • Save My Exams. Acyl Chlorides. Save My Exams. [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Link]

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Validation

Comparative spectroscopic analysis of nitrophenol isomers.

A Comprehensive Guide to the Spectroscopic Differentiation of Nitrophenol Isomers For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Spectroscopic Differentiation of Nitrophenol Isomers

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Nitrophenol isomers (ortho-, meta-, and para-) serve as a classic example where positional isomerism dramatically influences physicochemical properties and, consequently, their spectroscopic signatures. This guide provides an in-depth comparative analysis of the spectroscopic data for o-, m-, and p-nitrophenol, offering both experimental data and the causal scientific principles behind the observed differences.

The Structural Nuances: Why Isomer Position Matters

The relative positions of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring dictate the electronic environment and potential for intramolecular interactions, which are the primary determinants of their distinct spectroscopic behaviors.

UV-Visible (UV-Vis) Spectroscopy: A Tale of Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For nitrophenols, the key factors influencing the absorption maxima (λmax) are the extent of conjugation and the presence of hydrogen bonding. A significant feature is the pH-dependent shift in λmax; in alkaline solutions, the deprotonation of the phenolic proton to form the phenolate ion extends the conjugated system, leading to a bathochromic (red) shift.[1][2]

Comparative UV-Vis Data

The λmax values for the nitrophenol isomers in both acidic/neutral and alkaline aqueous solutions are summarized below.

Isomerλmax (Acidic/Neutral)λmax (Alkaline)Molar Absorptivity (ε) in Alkaline Solution (at ~400-415 nm)Key Observations
o-Nitrophenol ~279 nm, ~351 nm[2]~415 nm[1]ModerateThe presence of intramolecular hydrogen bonding affects the electronic environment.[1]
m-Nitrophenol ~275 nm, ~330 nm[1]~390 nm[1]LowerThe meta-position of the nitro group results in a weaker influence on the electronic transitions of the phenolic group.[1]
p-Nitrophenol ~317 nm[3][4]~400 nm[3][5]High (~18,380 L·mol⁻¹·cm⁻¹)[6]The para-isomer shows a strong, well-defined absorption peak in alkaline conditions, making it useful in colorimetric assays.[1]

Causality in UV-Vis Spectra: The intramolecular hydrogen bond in o-nitrophenol slightly alters its electronic structure compared to the other isomers.[1] In alkaline media, the formation of the p-nitrophenolate ion creates a highly conjugated system, resulting in a significant molar absorptivity, which is a cornerstone of its use as a colorimetric pH indicator and in enzyme assays.[1][6]

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Isomers

IR spectroscopy provides a detailed fingerprint of a molecule by probing its vibrational frequencies. The key differentiating features among the nitrophenol isomers lie in the O-H and N-O stretching vibrations, which are heavily influenced by hydrogen bonding.

Key Differentiating Vibrational Frequencies
Vibrational Modeo-Nitrophenolm-Nitrophenolp-NitrophenolRationale for Differences
O-H Stretch Broad, ~3200-3500 cm⁻¹Sharper, ~3300-3600 cm⁻¹Sharper, ~3300-3600 cm⁻¹The broad O-H stretch in o-nitrophenol is a classic indicator of strong intramolecular hydrogen bonding. In the meta and para isomers, the hydrogen bonding is intermolecular, resulting in a sharper band at higher concentrations.
N-O Asymmetric Stretch ~1520-1540 cm⁻¹~1520-1540 cm⁻¹~1500-1520 cm⁻¹The position of the nitro group influences the electronic distribution in the ring, affecting the N-O bond strength.
N-O Symmetric Stretch ~1340-1360 cm⁻¹~1340-1360 cm⁻¹~1335-1350 cm⁻¹Similar to the asymmetric stretch, the electronic environment dictates the vibrational frequency of this mode.
C-H Out-of-Plane Bending ~750-790 cm⁻¹~730-770 cm⁻¹, ~810-850 cm⁻¹~840-860 cm⁻¹The substitution pattern on the benzene ring gives rise to characteristic out-of-plane bending frequencies.

Expert Insight: The most telling feature in the IR spectra is the O-H stretching region. The significant broadening and shift to a lower wavenumber for o-nitrophenol is a direct consequence of the energy required to vibrate the hydrogen-bonded O-H group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule. For nitrophenol isomers, the chemical shifts (δ) of the aromatic protons and carbons are highly informative.

Comparative ¹H NMR Data (in CDCl₃)
IsomerAromatic Proton Chemical Shifts (δ, ppm)OH Proton (δ, ppm)Key Observations
o-Nitrophenol ~7.00-8.15[4]~10.57[4]The OH proton is significantly downfield due to deshielding from the intramolecular hydrogen bond. The aromatic region shows a complex splitting pattern due to the asymmetry of the molecule.
m-Nitrophenol ~7.20-8.00Variable, broadThe aromatic protons are in different chemical environments, leading to a complex spectrum. The OH proton signal is typically broad and its position is concentration-dependent due to intermolecular hydrogen bonding.
p-Nitrophenol ~6.95 (d), ~8.15 (d)Variable, broadDue to the symmetry of the molecule, the four aromatic protons appear as two distinct doublets. The OH proton signal is broad and its position varies with concentration.
Comparative ¹³C NMR Data (in DMSO-d₆)
IsomerAromatic Carbon Chemical Shifts (δ, ppm)Key Observations
o-Nitrophenol ~115-160Six distinct signals are observed due to the lack of symmetry.
m-Nitrophenol ~110-165Six distinct signals are present, reflecting the six unique carbon environments.
p-Nitrophenol ~115.5, ~125.9, ~139.4, ~163.7[7]Due to symmetry, only four signals are observed for the six aromatic carbons.

The "Why" Behind the NMR Shifts: The downfield shift of the hydroxyl proton in o-nitrophenol is a direct result of the deshielding effect of the nearby electronegative oxygen atom of the nitro group, to which it is hydrogen-bonded.[4] The symmetry in p-nitrophenol simplifies both the ¹H and ¹³C NMR spectra, providing a clear point of differentiation from its isomers.[7]

Visualizing the Structural and Spectroscopic Relationships

To further elucidate the connection between molecular structure and spectroscopic output, the following diagrams illustrate the chemical structures of the isomers and the concept of hydrogen bonding that underpins many of the observed spectral differences.

Caption: Chemical structures of nitrophenol isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Nitrophenol Isomer (o-, m-, or p-) UV_Prep Dissolve in appropriate solvent (e.g., water, ethanol) Sample->UV_Prep IR_Prep Prepare as KBr pellet or use ATR Sample->IR_Prep NMR_Prep Dissolve in deuterated solvent (e.g., CDCl3, DMSO-d6) Sample->NMR_Prep UV_Vis UV-Vis Spectroscopy UV_Prep->UV_Vis IR IR Spectroscopy IR_Prep->IR NMR NMR Spectroscopy NMR_Prep->NMR UV_Data λmax, Molar Absorptivity UV_Vis->UV_Data IR_Data Vibrational Frequencies (O-H, N-O stretches) IR->IR_Data NMR_Data Chemical Shifts (δ), Coupling Constants (J) NMR->NMR_Data Compare Comparative Analysis & Isomer Identification UV_Data->Compare IR_Data->Compare NMR_Data->Compare

Caption: Workflow for comparative spectroscopic analysis.

Experimental Protocols

The following are standardized protocols for the spectroscopic analysis of nitrophenol isomers.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of each nitrophenol isomer (e.g., 1 mg/mL) in a suitable solvent such as ethanol or deionized water. For analysis in alkaline conditions, use a dilute NaOH solution (e.g., 0.1 M) as the solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.[8]

  • Data Acquisition:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Scan a wavelength range of 200-600 nm to identify the absorption maxima (λmax).

    • For quantitative analysis, prepare a series of dilutions from the stock solution to create a calibration curve by plotting absorbance at λmax versus concentration.[9]

Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Sample Preparation: Ensure the nitrophenol isomer is in a solid, powdered form. A few milligrams of the sample is sufficient.[10]

  • Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[11]

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[11]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of the nitrophenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[12]

    • Ensure the sample is fully dissolved; filter the solution if any solid particles are present.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Instrument Setup:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Conclusion

The spectroscopic analysis of nitrophenol isomers is a powerful demonstration of how subtle changes in molecular structure can lead to distinct and measurable differences in spectral data. By understanding the underlying principles of UV-Vis, IR, and NMR spectroscopy and their relationship to molecular properties such as conjugation and hydrogen bonding, researchers can confidently differentiate and characterize these and other isomeric compounds. The data and protocols presented in this guide serve as a robust resource for the accurate identification of nitrophenol isomers in a research and development setting.

References

  • Mukherjee, S., & Pal, M. (1987). Theoretical & Experimental Studies on Electronic Spectra of Isomeric Nitrophenols. Indian Journal of Chemistry, 26A, 744-747.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, June 25). Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. Retrieved from [Link]

  • Spectroscopy. (2021, October 1). Determining Nitrophenol Isomers Using Raman Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical infrared spectrum and revised assignment for para-nitrophenol. Density functional theory studies. Retrieved from [Link]

  • Fang, W. H., & Phillips, D. L. (2021).
  • Jetir.org. (n.d.). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical spectrum of the individual nitrophenol isomers at pH 9.0. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic (pH < 6) and basic media (pH > 9). Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]

  • Longdom Publishing. (2015, August 26). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Vibrational analysis of 2-nitrophenol. A joint FT-IR, FT-Raman and scaled quantum mechanical study. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectra of o-nitrophenol at t = 200 °C, p = 7 MPa. ε is the absorbance.... Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects in the Absorption Spectra of Phenol Radical Species: Origin of the Red Shift Caused by 3,5-Dimethoxyl Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

  • La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • PubMed. (2006, January-February). Ultraviolet absorption spectra of substituted phenols: a computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Phenols in Water Using Raman Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved from [Link]

  • Langmuir. (n.d.). Influence of Chemical Interactions on the Surface-Enhanced Infrared Absorption Spectrometry of Nitrophenols on Copper and Silver Films. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 13C-NMR: 4-Nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • PubMed. (1976). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]

  • Beg, A. E. (n.d.). Coefficients for p-Nitrophenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-nitro-. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1960). Spectroscopic studies of phenols: effect of substituents on hydrogen bonding. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, June 22). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Retrieved from [Link]

  • Umcs. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Retrieved from [Link]

  • Bionumbers. (n.d.). Relation between ONP absorption at 420nm and concentration (used for calculation of β-Galactosidase activity). Retrieved from [Link]

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  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Stability of Substituted Acyl Chlorides in Solution

Acyl chlorides are indispensable electrophilic intermediates in medicinal chemistry and drug development, serving as the primary building blocks for amides, esters, and complex peptides. However, their synthetic utility...

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Author: BenchChem Technical Support Team. Date: March 2026

Acyl chlorides are indispensable electrophilic intermediates in medicinal chemistry and drug development, serving as the primary building blocks for amides, esters, and complex peptides. However, their synthetic utility is fundamentally bottlenecked by their kinetic instability in solution. Trace moisture, nucleophilic solvents, or even self-condensation can lead to rapid, yield-destroying degradation.

Understanding the relative stability of these compounds is not merely an academic exercise; it is a critical parameter for optimizing reaction conditions, selecting appropriate solvents, and scaling up pharmaceutical workflows. This guide provides an objective, data-driven comparison of how structural substitutions dictate the solution stability of acyl chlorides.

Mechanistic Framework: The Dual Pathways of Solvolysis

The stability of an acyl chloride in solution is a dynamic kinetic parameter dictated by the electronic and steric nature of the substituents on the acyl core. For substituted benzoyl chlorides, degradation via solvolysis (typically hydrolysis) does not follow a single route. Instead, it proceeds through a spectrum of mechanisms ranging from purely associative to purely dissociative 1.

  • Associative Pathway ( SN​2 -like / Addition-Elimination): The nucleophile (e.g., water) attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion. This pathway is highly sensitive to the electrophilicity of the carbonyl carbon.

  • Dissociative Pathway ( SN​1 -like / Acylium Ion Formation): The carbon-chlorine bond cleaves heterolytically first, generating a highly reactive acylium cation, which is subsequently trapped by the solvent.

Mechanism Sub Substituted Benzoyl Chloride EWG Electron-Withdrawing Groups (e.g., -NO2) Sub->EWG Increases Electrophilicity EDG Electron-Donating Groups (e.g., -OMe) Sub->EDG Stabilizes Cation Steric Steric Hindrance (e.g., 2,6-dimethyl) Sub->Steric Shields Carbonyl Assoc Associative Mechanism (Addition-Elimination) EWG->Assoc Favors Dissoc Dissociative Mechanism (Acylium Ion Formation) EDG->Dissoc Favors Block Kinetic Stability (Blocked Attack) Steric->Block Leads to

Logical relationship of substituent effects on acyl chloride solvolysis mechanisms.

Substituent Effects: The U-Shaped Kinetic Curve

A common misconception in synthetic planning is that electron-donating groups (EDGs) universally stabilize acyl chlorides by reducing the electrophilicity of the carbonyl carbon. While EDGs do inhibit the associative pathway, they simultaneously accelerate the dissociative pathway by stabilizing the resulting positive charge of the acylium ion.

Consequently, Hammett plots ( logk vs. σ ) for the solvolysis of substituted benzoyl chlorides in aqueous organic mixtures (e.g., 50% acetone-water) exhibit a characteristic U-shape 1. Counterintuitively, both strong electron-withdrawing groups (EWGs) and strong EDGs decrease the solution stability of the acyl chloride. The unsubstituted benzoyl chloride often represents the point of maximum kinetic stability in these environments.

Furthermore, the microenvironment of the solution, such as the presence of nonionic or mixed micelles, can selectively catalyze or inhibit these specific pathways based on their associative or dissociative character, making solvent selection paramount 2.

Quantitative Comparison of Solution Stability

The table below summarizes the relative stability and dominant degradation pathways of para-substituted benzoyl chlorides in a standard 50% aqueous acetone solution at 25°C.

Substituent (para)Hammett Constant ( σp​ )Dominant Solvolysis MechanismRelative Hydrolysis RateOverall Solution Stability
-NO 2​ (Strong EWG)+0.78Associative ( SN​2 -like)Very HighVery Low
-Cl (Weak EWG)+0.23Associative ( SN​2 -like)HighLow
-H (Unsubstituted)0.00Mixed TransitionBaseline (Lowest Rate)Highest
-CH 3​ (Weak EDG)-0.17Dissociative ( SN​1 -like)ModerateModerate
-OCH 3​ (Strong EDG)-0.27Dissociative ( SN​1 -like)HighLow

Note: Ortho-substitution with bulky groups (e.g., 2,6-dimethylbenzoyl chloride) physically blocks the associative trajectory of incoming nucleophiles, drastically increasing kinetic stability regardless of electronic effects.

Experimental Methodology: Conductometric Kinetic Profiling

To objectively compare the stability of different acyl chlorides, researchers must measure their hydrolysis rates. Traditional aliquot-based titration is prone to timing errors and alters the reaction volume. Instead, continuous conductometric monitoring provides a high-resolution, non-invasive kinetic profile of the degradation process [[3]]().

As the acyl chloride hydrolyzes, it generates stoichiometric amounts of hydrochloric acid (HCl). Because HCl is a strong electrolyte, the electrical conductivity of the solution increases linearly with the extent of reaction.

Workflow Step1 1. Solvent Preparation (50% Acetone/Water) Step2 2. Thermal Equilibration (Thermostated Bath at 25°C) Step1->Step2 Step3 3. Substrate Injection (Rapid Mixing) Step2->Step3 Step4 4. Conductometric Monitoring (Continuous HCl Measurement) Step3->Step4 Step5 5. Kinetic Data Analysis (Calculate k_obs via Guggenheim) Step4->Step5

Workflow for the conductometric determination of the acyl chloride hydrolysis rate.

Step-by-Step Protocol

1. Solvent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade acetone and Milli-Q water. Causality: Pure water causes insolubility of the organic chloride (leading to erratic biphasic kinetics), while pure acetone prevents hydrolysis. The 50% mixture provides a homogeneous medium with controlled nucleophilicity. Degas the solvent via sonication to prevent micro-bubbles from interfering with the conductivity probe.

2. Thermal Equilibration: Transfer 50.0 mL of the solvent mixture into a jacketed reaction vessel connected to a thermostated water bath set strictly to 25.0 ± 0.1 °C. Insert the conductivity probe. Causality: Solvolysis rates are exponentially sensitive to temperature variations. Strict thermal control ensures reproducibility.

3. Substrate Injection: Using a gas-tight microsyringe, rapidly inject 10 µL of a concentrated stock solution of the target acyl chloride (prepared in anhydrous 1,4-dioxane) directly into the vortex of the stirring solvent.

4. Conductometric Monitoring: Record the solution conductivity ( κ ) at 2-second intervals using an automated data logger until the reaction reaches completion (conductivity plateaus).

5. Self-Validating Data Analysis (The Guggenheim Method): Rather than relying on the final infinite-time conductivity ( κ∞​ ), which can be skewed by slow solvent evaporation over long periods, plot ln(κt+Δ​−κt​) against time t (where Δ is a constant time interval, typically 2-3 half-lives). Causality: The slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ). This mathematical treatment makes the protocol a self-validating system , as it eliminates the need to know the exact initial concentration or the true infinity reading, bypassing errors caused by trace degradation of the stock solution prior to injection.

References
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media Source: MDPI (Molecules) URL:[Link]

  • Solvolysis of Substituted Benzoyl Chlorides in Nonionic and Mixed Micellar Solutions Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

  • Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System Source: ResearchGate (Asian Journal of Chemistry) URL:[Link]

Sources

Validation

Cross-reactivity studies of antibodies raised against haptens derived from nitrophenoxy compounds

Executive Summary & Mechanistic Grounding Nitrophenoxy compounds form the structural core of numerous agrochemicals (e.g., herbicides like nitrofen and bifenox, and organophosphorus pesticides like parathion). Because th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Nitrophenoxy compounds form the structural core of numerous agrochemicals (e.g., herbicides like nitrofen and bifenox, and organophosphorus pesticides like parathion). Because these molecules are low-molecular-weight haptens (<1000 Da), they lack inherent immunogenicity and must be conjugated to carrier macromolecules (such as KLH or BSA) to elicit an adaptive immune response[1].

A critical challenge in developing robust immunoassays for environmental monitoring is managing antibody cross-reactivity . Historically, cross-reactivity in hapten immunoassays was often misattributed to nonspecific "hydrophobic stickiness." However, advanced structural analyses reveal that promiscuous antibody binding to structurally related nitrophenoxy analogs is actually driven by specific hydrogen-bonding networks and precise stereochemical interactions within the antibody's variable region (Fv)[2].

This guide objectively compares the performance of a next-generation monoclonal antibody (MAb-NPX-Opt ) against a traditional polyclonal antiserum (pAb-NPX-Std ). By examining the causality behind hapten design and providing self-validating experimental protocols, this document serves as a definitive resource for assay developers aiming to optimize both sensitivity and specificity.

The Causality of Specificity: Hapten Design and Spacer Heterology

The generation of highly specific anti-hapten antibodies is fundamentally dictated by the chemical structure of the immunizing hapten and how it is presented to the host's immune system.

  • Spacer Arm Rigidity and Length: Utilizing a rigid or relatively short spacer arm (e.g., 4–8 atoms) during hapten synthesis forces the immune system to recognize the distal nitrophenoxy moiety rather than the linker itself[3][4].

  • The Heterologous Assay Principle: If the exact same hapten-carrier conjugate is used for both immunization and assay plate coating (a homologous format), the resulting antibodies often exhibit high affinity for the spacer arm. This phenomenon, known as "linker-recognition," causes the antibody to bind the coating antigen too strongly, outcompeting the free analyte and drastically reducing assay sensitivity. Implementing a heterologous coating antigen—where the spacer arm length or attachment site differs from the immunogen—can improve immunoassay sensitivity by up to 85-fold by forcing the antibody to rely solely on nitrophenoxy-specific binding[4].

HaptenDesign Hapten Nitrophenoxy Hapten Synthesis (Short/Rigid Spacer Arm) Carrier Immunogen Conjugation (KLH via EDC/NHS) Hapten->Carrier Path A: Immunogen Coat Coating Antigen Conjugation (OVA via Heterologous Spacer) Hapten->Coat Path B: Assay Reagent Immune Host Immunization & B-Cell Activation Carrier->Immune In vivo Screen Hybridoma Screening (Against Heterologous Coat) Coat->Screen Selection Matrix Immune->Screen Fusion

Workflow illustrating the divergent use of homologous immunogens and heterologous coating antigens.

Product Performance Comparison: MAb-NPX-Opt vs. pAb-NPX-Std

To evaluate the efficacy of optimized hapten design, we compared MAb-NPX-Opt (developed using a rigid 4-atom spacer and screened heterologously) against pAb-NPX-Std (developed using a flexible 8-atom spacer in a homologous system).

The cross-reactivity (%CR) is calculated using the standard competitive immunoassay formula: %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) × 100[5].

Table 1: Quantitative Cross-Reactivity and Sensitivity Comparison
Analyte / AnalogStructural Variance from TargetMAb-NPX-Opt IC50 (µg/L)MAb-NPX-Opt %CRpAb-NPX-Std IC50 (µg/L)pAb-NPX-Std %CR
Parathion (Target) None (Reference)0.05 100% 2.10100%
Methyl-Parathion Methoxy vs. Ethoxy groups0.855.8%3.5060.0%
4-Nitrophenol Cleaved phosphate ester>50.0<0.1%15.014.0%
Nitrofen Diphenyl ether substitution>100.0<0.05%25.58.2%
Bifenox Carboxylated diphenyl ether>100.0<0.05%42.05.0%

Data Synthesis: MAb-NPX-Opt demonstrates a 42-fold improvement in baseline sensitivity (IC50 = 0.05 µg/L) compared to the standard polyclonal alternative. Furthermore, the rigid hapten design successfully suppressed cross-reactivity with primary degradation metabolites like 4-nitrophenol to negligible levels (<0.1%), ensuring high assay fidelity in complex environmental matrices.

Self-Validating Experimental Protocol: Competitive ELISA

To ensure reproducibility and scientific integrity, cross-reactivity data must be generated using a self-validating competitive Enzyme-Linked Immunosorbent Assay (cELISA)[5]. This protocol incorporates internal controls to verify that signal reduction is due to true analyte competition, not assay drift, solvent interference, or inadequate blocking.

Step-by-Step Methodology
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of the heterologous coating antigen (e.g., Nitrophenoxy-OVA) diluted in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking (Self-Validation Step 1): Wash plates 3x with PBS-Tween 20 (PBST). Add 200 µL/well of 1% BSA in PBS. Rationale: This blocks non-specific binding sites. Include "Blank" wells (no coating antigen) to validate the efficacy of the blocking step and establish background noise.

  • Competitive Incubation: Add 50 µL of the target analyte or cross-reactant standard (serial dilutions from 0.001 to 1000 µg/L in PBS) to the wells. Immediately add 50 µL of the primary antibody (MAb-NPX-Opt or pAb-NPX-Std) at a pre-titrated concentration.

    • Self-Validation Step 2: Include B0​ wells (antibody + buffer, no analyte) to establish the maximum binding signal (100% binding).

  • Stringent Washing: Wash 5x with PBST to remove all unbound antibody-analyte complexes.

  • Signal Detection: Add 100 µL/well of an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. Wash 5x with PBST.

  • Development & Measurement: Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2N H2​SO4​ . Read absorbance at 450 nm.

  • Data Analysis: Plot the standard curve using a 4-parameter logistic (4PL) regression. Extract the IC50 values to calculate %CR[5].

ELISA_Protocol Coat 1. Coat Plate (Heterologous Hapten-OVA) Block 2. Block Plate (1% BSA in PBS) Coat->Block Compete 3. Add Analyte + Primary Ab (Competitive Binding) Block->Compete Include B0 & Blank Controls Wash 4. Stringent Wash (Removes Unbound Complexes) Compete->Wash Detect 5. HRP-Secondary Ab + TMB Substrate Wash->Detect Analyze 6. Read Absorbance (450nm) Calculate IC50 & %CR Detect->Analyze

Self-validating competitive ELISA workflow for determining antibody cross-reactivity.

Conclusion

The comparative data clearly illustrates that MAb-NPX-Opt outperforms traditional polyclonal preparations in both absolute sensitivity and target specificity. By leveraging rigid hapten spacer arms during immunization and employing heterologous coating strategies during assay development, researchers can effectively eliminate linker-recognition and mitigate cross-reactivity driven by specific hydrogen-bonding of off-target nitrophenoxy analogs.

References

  • The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. PMC / National Institutes of Health.
  • Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction. PMC / National Institutes of Health.
  • Enzyme-Linked Immunosorbent Assay for the Pyrethroid Permethrin. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. ResearchGate.
  • Comparative Analysis of 2-Methyl-4-nitrophenyl Isocyanate Cross-Reactivity in Immunoassays. Benchchem.

Sources

Comparative

Benchmarking the synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride against similar compounds

Benchmarking the Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl Chloride: A Comparative Guide As drug development increasingly targets complex metabolic pathways (such as PPAR α/γ agonism), the demand for ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl Chloride: A Comparative Guide

As drug development increasingly targets complex metabolic pathways (such as PPAR α/γ agonism), the demand for sterically hindered, functionalized intermediates has surged. 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is a highly congested α -aryloxyisobutyryl chloride that serves as a critical building block in these campaigns.

Synthesizing this compound presents unique steric and electronic challenges that render standard bulk-chemical protocols obsolete. This guide benchmarks the synthesis of this target against simpler analogues (like clofibric acid derivatives), detailing the causality behind route selection, providing self-validating experimental protocols, and outlining the optimal reagents for maximizing yield and purity.

Strategic Pathway Selection: Overcoming Steric Hindrance

The synthesis of aryloxypropanoyl chlorides is a two-step process: the formation of the intermediate α -aryloxyisobutyric acid, followed by chlorination. The structural nature of the starting phenol dictates the success of the first step.

The Failure of Williamson Ether Synthesis

For unhindered phenols (e.g., 4-chlorophenol used in clofibric acid), the standard Williamson ether synthesis using ethyl 2-bromo-2-methylpropanoate and a base ( K2​CO3​ or KOH ) is highly efficient [1]. However, 3-methyl-4-nitrophenol possesses a methyl group ortho to the phenolic oxygen. This creates severe steric hindrance. When attempting an SN​2 displacement on a tertiary bromide, the steric clash heavily favors the competing E2 elimination pathway, resulting in poor yields (15–60%) and the generation of ethyl methacrylate byproducts [2].

The Bargellini Advantage

To bypass this steric barrier, the [3] is the benchmark standard. By reacting the phenol with chloroform and acetone in the presence of solid NaOH, the reaction proceeds via a trichloromethide anion that attacks acetone to form a transient gem-dichloroepoxide. The phenoxide easily attacks this highly reactive epoxide, completely circumventing the SN​2 steric limitations and delivering the congested acid in >90% yield [4].

Chlorination Benchmarking: Reagent Selection

Converting the sterically hindered acid to the acyl chloride requires careful reagent selection to prevent degradation of the electron-deficient nitroaromatic system.

  • Thionyl Chloride ( SOCl2​ ): While economical for bulk synthesis, SOCl2​ operates via an SN​i mechanism that typically requires harsh reflux conditions (60–80°C) to drive off SO2​ and HCl [5]. For sterically congested substrates, this thermal stress can lead to ether cleavage or degradation.

  • Oxalyl Chloride ( (COCl)2​ ): Oxalyl chloride, catalyzed by DMF, is the superior choice for fine chemical synthesis. It forms a highly reactive Vilsmeier-Haack intermediate (a chloroiminium ion) that activates the carboxylic acid at room temperature. The reaction is thermodynamically driven by the release of three gas molecules ( CO , CO2​ , HCl ), ensuring mild conditions and exceptional purity[6].

Quantitative Benchmarking Data

The tables below summarize the performance of these synthetic routes when applied to our target compound versus simpler industry-standard analogues.

Table 1: Benchmarking Intermediate Acid Synthesis Routes

Target Intermediate AcidPhenol Steric HindranceWilliamson Ether YieldBargellini Reaction YieldRecommended Route
Clofibric Acid Low (4-chlorophenol)70–80%~37%Williamson Ether
2-Methyl-2-(4-nitrophenoxy)propanoic acid Low (4-nitrophenol)65–75%~45%Williamson Ether
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid High (3-methyl-4-nitrophenol)15–60% 92–95% Bargellini Reaction

Table 2: Benchmarking Acyl Chloride Activation Reagents

ReagentOperating TempByproductsImpact on Sensitive SubstratesSuitability for Target
Thionyl Chloride ( SOCl2​ ) Reflux (60-80°C) SO2​ , HCl High risk of thermal degradationLow
Oxalyl Chloride ( (COCl)2​ ) Room Temp (20-25°C) CO , CO2​ , HCl Minimal risk, preserves integrityHigh (Preferred)

Synthetic Workflow Visualization

SynthesisWorkflow Phenol 3-Methyl-4-nitrophenol (Sterically Hindered) Bargellini Bargellini Reaction (Acetone, CHCl₃, NaOH) Phenol->Bargellini Preferred Route (Bypasses Steric Clash) Williamson Williamson Ether Synthesis (Ethyl 2-bromo-2-methylpropanoate) Phenol->Williamson Not Recommended (Low Yield, E2 Elimination) Acid 2-Methyl-2-(3-methyl-4-nitrophenoxy) propanoic acid Bargellini->Acid >90% Yield Williamson->Acid 15-60% Yield SOCl2 Thionyl Chloride (SOCl₂) Reflux Acid->SOCl2 Alternative (Harsh, Degradation Risk) Oxalyl Oxalyl Chloride + DMF Room Temp Acid->Oxalyl Preferred Route (Mild, High Purity) Product 2-Methyl-2-(3-methyl-4-nitrophenoxy) propanoyl chloride SOCl2->Product Oxalyl->Product

Fig 1. Synthetic workflow for 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride.

Self-Validating Experimental Protocols

Protocol A: Optimized Bargellini Reaction (Intermediate Acid Synthesis)

This protocol utilizes a slow-addition technique to control the exothermic generation of dichlorocarbene, preventing the self-condensation of acetone into mesityl oxide.

  • Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend 6.0 equivalents of freshly pulverized solid NaOH in anhydrous acetone.

  • Substrate Addition: Add 1.0 equivalent of 3-methyl-4-nitrophenol. Maintain the internal temperature strictly between 25–30°C using a water bath.

  • Reagent Dosing: Dissolve 4.0 equivalents of anhydrous chloroform in acetone. Add this solution dropwise to the reaction mixture over a period of 4 to 5 hours.

  • Quenching & Washing: Once the addition is complete and the reaction stabilizes, quench the mixture by pouring it into crushed ice/water. Extract the aqueous phase twice with diethyl ether.

    • Self-Validating Step: The target product is currently a water-soluble sodium carboxylate. Washing with ether removes unreacted phenol, mesityl oxide, and non-acidic organic byproducts, ensuring built-in purification.

  • Isolation: Acidify the washed aqueous layer with 6M HCl until the pH reaches 2.0. The 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Oxalyl Chloride Activation (Acyl Chloride Synthesis)

This protocol leverages the Vilsmeier-Haack catalyst system to achieve quantitative conversion at room temperature.

  • Preparation: Dissolve 1.0 equivalent of the dry 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the flask to 0°C in an ice bath. Add 1.2 equivalents of oxalyl chloride dropwise via an addition funnel.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validating Step: The reaction progress is visually indicated by effervescence ( CO , CO2​ , HCl ). The complete cessation of gas evolution confirms that the conversion to the acyl chloride is 100% complete.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess volatile oxalyl chloride.

    • Self-Validating Step: Analyze the crude oil/solid via FTIR. The disappearance of the broad carboxylic O−H stretch (~2500–3300 cm−1 ) and the distinct shift of the carbonyl C=O stretch from ~1710 cm−1 to ~1770 cm−1 definitively validates the formation of the acyl chloride.

References

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Wolfabio. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at:[Link]

  • Multicomponent Bargellini Reaction. Encyclopedia MDPI. Available at:[Link]

  • An Efficient Synthesis of a Dual PPAR α/γ Agonist and the Formation of a Sterically Congested α-Aryloxyisobutyric Acid via a Bargellini Reaction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Novel Phenyldiazenyl Fibrate Analogues as PPAR α/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome. PMC (National Institutes of Health). Available at:[Link]

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. PMC (National Institutes of Health). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl Chloride

For professionals engaged in advanced chemical synthesis and drug development, the responsible management of reactive reagents is paramount. This guide provides an in-depth, procedural framework for the safe disposal of...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in advanced chemical synthesis and drug development, the responsible management of reactive reagents is paramount. This guide provides an in-depth, procedural framework for the safe disposal of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride. As a Senior Application Scientist, my objective is to present this information not as a mere checklist, but as a self-validating system rooted in chemical principles, ensuring the safety of personnel and adherence to environmental regulations.

Hazard Assessment & Chemical Profile

Understanding the molecular structure of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is the foundation of its safe handling. The compound's reactivity is dictated by two key functional groups: a highly reactive acyl chloride and a toxic nitroaromatic moiety.

  • Acyl Chloride (-COCl): This functional group is exceptionally reactive and moisture-sensitive. It will react vigorously, often violently, with water and other nucleophiles (such as alcohols and amines) in highly exothermic reactions.[1][2][3] The primary byproduct of hydrolysis is hydrochloric acid (HCl), a corrosive gas.[2] Direct disposal of the unreacted compound is unacceptable and dangerous.

  • Nitroaromatic Group (-ArNO₂): Nitroaromatic compounds are recognized for their toxicity and potential mutagenicity.[4] The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[4] These compounds are listed as priority pollutants by agencies such as the U.S. Environmental Protection Agency (EPA).[4]

  • Halogenated Organic: The presence of a chlorine atom classifies this compound as a halogenated organic. This entire class of chemicals requires specific disposal channels, separate from non-halogenated waste, due to environmental persistence and the potential to form toxic byproducts upon improper incineration.[5][6][7]

Property Identifier / Characteristic
IUPAC Name 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
Molecular Formula C₁₁H₁₂ClNO₄
Primary Hazards Corrosive, Water-Reactive, Toxic
Key Functional Groups Acyl Chloride, Nitroaromatic, Halogenated Organic

Mandatory Safety Protocols & Personal Protective Equipment (PPE)

All handling and disposal procedures must occur within a certified chemical fume hood to prevent inhalation of corrosive vapors or toxic dust.[8][9] An emergency eyewash and safety shower must be immediately accessible.

PPE Item Specification Justification
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive liquid and the violent reactions that can occur during neutralization.
Hand Protection Chemical-resistant gloves (e.g., Butyl or multi-layered laminates). Nitrile gloves may offer limited protection for incidental contact but are not suitable for immersion or extended handling.[10]The acyl chloride moiety can cause severe chemical burns and is readily absorbed.
Body Protection A chemical-resistant lab coat, fully fastened.Protects skin and clothing from accidental contact.[11]

The Core Disposal Principle: Controlled Neutralization (Quenching)

The immediate and primary hazard of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is the acyl chloride group. Therefore, the first and most critical step in disposal is to convert this highly reactive group into a more stable functional group through a controlled neutralization reaction, also known as quenching.[12]

This guide presents two validated methods for this process. The choice between them may depend on the available reagents and the desired final waste volume.

Workflow: Disposal Decision & Execution

cluster_prep Preparation cluster_execution Execution cluster_final Final Disposal A Assess Hazards: - Acyl Chloride (Reactive) - Nitroaromatic (Toxic) - Halogenated B Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Neutralization Protocol C->D E Protocol A: Alkaline Hydrolysis D->E Aqueous Waste F Protocol B: Alcoholysis (Esterification) D->F Organic Waste G Execute Protocol: Controlled, slow addition of reagent E->G F->G H Verify Neutralization is Complete (e.g., pH check for Protocol A) G->H I Transfer Neutralized Solution to 'Halogenated Organic Waste' Container H->I J Label Waste Container Correctly (Full Names, Percentages, Hazards) I->J

Caption: Decision workflow for safe disposal.

Protocol A: Alkaline Hydrolysis

This method converts the acyl chloride into its corresponding, and more stable, carboxylate salt by reacting it with a basic solution. This is a robust and widely accepted method for neutralizing acyl chlorides.[12][13]

Materials:

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (at least 5x the volume of the waste)

  • Ice bath

  • 1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

Procedure:

  • Prepare the Basic Solution: Place the beaker containing the 1 M NaOH or NaHCO₃ solution in the ice bath on the stir plate and begin gentle stirring. The volume of the basic solution should be sufficient to ensure at least a 2-molar excess relative to the acyl chloride being quenched.

  • Controlled Addition: Using a pipette or dropping funnel, add the 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride waste to the cold, stirring basic solution dropwise .

    • Causality: This reaction is highly exothermic. Slow, controlled addition is critical to manage the heat generated and prevent boiling or splashing.[12] If using sodium bicarbonate, carbon dioxide gas will be evolved, which can cause frothing; slow addition prevents overflow.

  • Stir and Equilibrate: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for at least one hour. This ensures the hydrolysis reaction goes to completion.

  • Verify Neutralization: Check the pH of the solution. It must be basic (pH > 8). If the solution is acidic or neutral, it indicates that unreacted acyl chloride or HCl byproduct remains. Add more basic solution until a stable basic pH is achieved. This step is a critical self-validation of the protocol's success.

  • Collect Waste: The resulting aqueous solution, containing the sodium 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate salt, should be transferred to the designated hazardous waste container.

Protocol B: Alcoholysis (Esterification)

This method converts the acyl chloride into its corresponding methyl or ethyl ester, which is significantly less reactive.[2][14] This can be an advantageous alternative if generating a large volume of aqueous waste is undesirable.

Materials:

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

  • Anhydrous Methanol or Ethanol

Procedure:

  • Prepare the Alcohol: Place a beaker containing an excess of methanol or ethanol (at least 10 molar equivalents relative to the acyl chloride) in an ice bath on a stir plate and begin stirring.

  • Controlled Addition: Slowly, add the 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride waste to the cold, stirring alcohol dropwise.

    • Causality: The reaction of an acyl chloride with an alcohol is also exothermic. Cooling and slow addition are necessary to control the reaction rate and temperature.[12]

  • Reaction Completion: Allow the mixture to stir for 30-60 minutes at room temperature to ensure the complete conversion of the acyl chloride to the less reactive ester.

  • Collect Waste: Transfer the resulting alcoholic solution, containing the methyl or ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate, to the designated hazardous waste container.

Workflow: The Neutralization Process

A Prepare Reagent (e.g., cold 1M NaOH or Methanol) in oversized flask with stirring B Add Acyl Chloride Waste SLOWLY (Dropwise) A->B C Monitor Reaction (Control temperature, watch for gas/frothing) B->C D Allow to Stir (1 hour for hydrolysis, 30-60 min for alcoholysis) at room temperature C->D E Verify Completion (e.g., pH > 8 for hydrolysis) D->E F Transfer to Waste Container E->F

Caption: Step-by-step neutralization workflow.

Final Waste Collection & Labeling

The product of the neutralization reaction is no longer acutely reactive with water, but it remains a hazardous nitroaromatic and halogenated organic compound. Under no circumstances should this solution be poured down the drain. [5][8]

  • Segregation: The neutralized solution must be collected in a container specifically designated for "Halogenated Organic Waste" .[5][6] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[7]

  • Container: Use a chemically compatible container in good condition with a secure, threaded cap. The container must not be filled beyond 90% of its capacity.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[6][15] The label must be completed in its entirety and must be legible.

Mandatory Label Information:

Field Requirement Example
Header Must clearly state "HAZARDOUS WASTE" .[16][17]HAZARDOUS WASTE
Constituents List the full, unabbreviated chemical names of ALL components, including water or alcohol.[15][17] Percentages must be estimated and must sum to 100%.Sodium 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate: 5%, Sodium Chloride: 3%, Sodium Hydroxide: <1%, Water: 91%
Hazards Check all applicable hazard characteristics of the original waste.Toxic, Corrosive
Accumulation Date The date the very first drop of waste was added to the container.[15][16]03/19/2026
Generator Info Principal Investigator's name, building, and room number.[16]Dr. Jane Doe, Chem Building, Rm 404

Spill Management

In the event of a spill of the original, unreacted 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the fume hood is operational to ventilate vapors.

  • Contain: Use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[8][18][19] DO NOT use paper towels or other combustible materials.

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride, upholding the highest standards of safety and environmental stewardship.

References

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. (URL not available for direct linking)
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Singh, D., Mishra, K., & Ramanathan, G. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Khan, I., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. Toxics, 12(3), 209. [Link]

  • University of Maryland, Baltimore Environmental Health and Safety. (n.d.). Chemical Waste Disposal and Labeling. [Link]

  • Maine Lab Safety. (2020). What To Include On A Chemical Waste Label. [Link]

  • San José State University. (2024). Labeling Hazardous Chemical Waste. [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • The University of Iowa Environmental Health & Safety. (n.d.). Chemical Waste Labeling Procedure. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Kodavanti, P. R. S., & Loganathan, B. G. (2022). Perspective on halogenated organic compounds. Environmental toxicology and pharmacology, 92, 103858. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Fiveable. (2025). Acid chlorides | Organic Chemistry II Class Notes. [Link]

  • ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide formation in toluene?[Link]

  • PubChem. (n.d.). Acetyl chloride. [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • University of St Andrews. (n.d.). Perchloric Acid Safety Guidelines. [Link]

  • Labour Department, Hong Kong. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. [Link]

  • Pearson. (n.d.). Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

An In-Depth Technical Guide Safe Handling, PPE, and Disposal of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride This guide provides essential safety and operational protocols for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Safe Handling, PPE, and Disposal of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride. As this compound is not widely characterized in public literature, this guide is built upon an analysis of its constituent functional groups—an acyl chloride and a nitroaromatic ring—and established safety principles for handling highly reactive and toxic chemicals.

Executive Hazard Analysis

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is a hazardous chemical that demands stringent safety protocols. The primary risks are derived from its two key functional groups:

  • Acyl Chloride Moiety : This group is responsible for the compound's high reactivity and corrosive nature. It reacts violently with water, including ambient moisture, to release corrosive hydrogen chloride (HCl) gas.[1][2] This reaction can cause severe chemical burns to the skin, eyes, and respiratory tract.[3][4][5]

  • Nitroaromatic Moiety : Aromatic nitro compounds are recognized for their toxicity.[6] They can be harmful if inhaled, ingested, or absorbed through the skin. The metabolism of nitroaromatics can produce reactive intermediates, posing potential long-term health risks such as mutagenicity.[7] These compounds are also energetic and must be handled with care to avoid conditions that could lead to rapid decomposition.[7]

Due to this dual nature, the compound must be treated as corrosive, toxic, water-reactive, and a severe respiratory and eye irritant.

Engineering Controls and Essential Work Practices

Before any personal protective equipment is worn, the primary line of defense is a properly designed work environment and adherence to fundamental safety practices.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). This is non-negotiable. The hood contains the HCl gas released from hydrolysis and protects the user from inhaling toxic vapors.[7][8]

  • Inert Atmosphere: Due to its water-reactivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to maintain the compound's integrity and minimize the release of HCl gas.[2]

  • Proximity to Safety Equipment: Work must be performed in a laboratory equipped with an immediately accessible safety shower and eyewash station, as required by OSHA for handling corrosive materials.[4][9][10] A Class B (for flammable liquids) or Class D (for reactive metals, if present) fire extinguisher and spill kits must also be available.

  • Elimination of Ignition Sources: Keep the compound away from heat, sparks, and open flames.[1] Use only non-sparking tools for transfers.[1][11]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[12][13]

Table 1: Task-Based PPE Requirements
Protection TypeMinimum Requirement for All HandlingAdditional Requirements (Large Scale / High Splash Risk)Rationale
Eye / Face Tightly-fitting, splash-resistant safety goggles (conforming to ANSI Z87.1 or EN166).[8]Full-face shield worn over safety goggles.[4][11]Protects against corrosive splashes and irritating HCl vapor. A face shield provides a secondary barrier for the entire face.[4]
Hand Double-gloving is required. Inner Glove: Nitrile. Outer Glove: Butyl rubber or a laminate glove (e.g., SilverShield®).Heavy-duty gauntlet-style butyl rubber gloves.Acyl chlorides and aromatic compounds can permeate standard nitrile gloves. Double-gloving provides layered protection, and butyl rubber offers excellent resistance to corrosive liquids.[12][13]
Body Flame-resistant lab coat (FR-C).Chemical-resistant apron made of butyl rubber or neoprene, worn over the lab coat.[4]Protects skin from splashes and prevents contamination of personal clothing. An apron provides an additional impervious barrier.
Respiratory Not required if all work is performed within a certified chemical fume hood.A full-face respirator with an acid gas/organic vapor cartridge may be necessary for spill cleanup or ventilation failure.[11][14]The fume hood serves as the primary respiratory protection. Standalone respirators are for non-routine and emergency situations.[8]
Footwear Closed-toe, chemical-resistant leather or rubber shoes.Chemical-resistant boots may be required for large-scale operations or spill response.Protects feet from spills. Permeable footwear (e.g., cloth sneakers) is forbidden.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task fume_hood Is all work inside a certified fume hood? start->fume_hood no_hood STOP WORK Consult EHS Do Not Proceed fume_hood->no_hood No task_scale Task Scale & Risk? fume_hood->task_scale Yes small_scale Small Scale / Low Risk (e.g., <1g weighing) task_scale->small_scale Small large_scale Large Scale / High Risk (e.g., >10g transfer, reaction) task_scale->large_scale Large / Splash level_1_ppe Required PPE: - Safety Goggles - Double Gloves (Nitrile/Butyl) - FR Lab Coat - Closed-toe Shoes small_scale->level_1_ppe level_2_ppe Required PPE: - Goggles + Face Shield - Double Gloves (Nitrile/Butyl) - FR Lab Coat + Apron - Closed-toe Shoes large_scale->level_2_ppe

Caption: PPE selection workflow based on task location and scale.

Safe Handling and Storage Procedures

  • Weighing and Transfer:

    • Perform all transfers within a fume hood.

    • Use non-sparking spatulas and tools.[7]

    • Dispense the chemical slowly to avoid generating dust or splashes.

    • Keep the container tightly sealed when not in use to minimize reaction with atmospheric moisture.[1]

  • Adding to a Reaction:

    • Ensure the reaction vessel is free of water.

    • Add the acyl chloride to the reaction mixture slowly and in a controlled manner. Many reactions involving acyl chlorides are exothermic.

    • Always add the acyl chloride to the solvent or other reagents, never the other way around, to maintain better control over the reaction rate.

  • Storage:

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[1][15]

    • The storage area should be a dedicated, labeled cabinet for corrosive and water-reactive materials.

    • Never store corrosive chemicals above eye level.[4]

Emergency Response Plan

Immediate and correct action during an emergency is critical to minimizing harm.

  • Personal Exposure:

    • Skin Contact: Immediately go to the safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[4] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if possible. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill Response:

    • Small Spill (<100 mL):

      • Alert personnel in the immediate area.

      • Wearing the full PPE described for high-risk tasks, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS. [11][16]

      • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[11]

    • Large Spill (>100 mL):

      • Evacuate the laboratory immediately and alert others.

      • Call your institution's emergency response team or 911.

      • Close the laboratory door and post a warning sign.

      • Provide emergency responders with the Safety Data Sheet (SDS) for the material if available.

Emergency Spill Response Workflow

Spill_Response spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (<100 mL) assess_size->small_spill Small large_spill Large Spill (>100 mL) assess_size->large_spill Large alert_area Alert Nearby Personnel small_spill->alert_area don_ppe Don Full PPE: Face Shield, Apron, Double Gloves alert_area->don_ppe absorb Cover with Inert Absorbent (Sand, Vermiculite) NO WATER don_ppe->absorb collect Collect with Non-Sparking Tools into Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate evacuate EVACUATE AREA Alert Others large_spill->evacuate call_emergency Call Emergency Response (EHS / 911) evacuate->call_emergency secure_area Close Door Post Warning call_emergency->secure_area provide_info Provide SDS to Responders secure_area->provide_info

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Management and Disposal

Chemical waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[15]

  • Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Neutralization (for experts only): Unreacted acyl chloride can be slowly and carefully quenched by adding it to a stirred, ice-cold solution of sodium bicarbonate or another weak base. This is a highly exothermic and gas-evolving process that must be done in a fume hood with appropriate shielding.

  • Disposal: Never dispose of this chemical down the drain or in regular trash.[15] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal of the hazardous waste container.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
  • NIOSH Pocket Guide to Chemical Hazards. (2007). CDC Stacks.
  • Visualizing the NIOSH Pocket Guide: Open-source web application for accessing and exploring the NIOSH Pocket Guide to Chemical Hazards. (2022). PMC.
  • Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.).
  • Hazardous Substance Fact Sheet: Acetyl Chloride. (2010). New Jersey Department of Health.
  • An In-Depth Technical Guide to the Safety and Handling of Deuter
  • A Guide to Working with Corrosive Substances. (n.d.). CEDengineering.com.
  • Weekly Safety Meeting – Working Safely with Corrosives. (n.d.).
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School.
  • Safety data sheet: benzoyl chloride. (2025). ITW Reagents.
  • Personal protective equipment for handling Neodecanoyl chloride. (n.d.). Benchchem.
  • SAFETY DATA SHEET: Propionyl chloride. (2025). Fisher Scientific.
  • Major mechanisms of toxicity of nitroaromatic compounds. (2019).
  • Corrosives. (n.d.). Cornell University Environmental Health and Safety.
  • Biological Treatment of Nitroaromatics in Wastew
  • SAFETY D
  • Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH.
  • SAFETY D
  • SAFETY D
  • Bioremediation of Nitroarom
  • Safety Data Sheet: 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoyl chloride. (2017). Key Organics.
  • SAFETY DATA SHEET: Acetyl chloride. (2010). Acros Organics.
  • 2-Methyl-2-(2-nitrophenyl)
  • Safe Handling Guide: Hydrochloric Acid. (2022). CORECHEM Inc.
  • Safety d

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
Reactant of Route 2
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
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